molecular formula C16H11BrN2 B12568469 5-(4-Bromophenyl)-2-phenylpyrimidine CAS No. 193886-10-1

5-(4-Bromophenyl)-2-phenylpyrimidine

Cat. No.: B12568469
CAS No.: 193886-10-1
M. Wt: 311.18 g/mol
InChI Key: WYJFINDNTKXFRB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-phenylpyrimidine is a high-purity organic compound designed for advanced research and development. This molecule features a pyrimidine core, a privileged structure in medicinal chemistry, which is functionalized with a 4-bromophenyl group at the 5-position and a phenyl group at the 2-position. The bromophenyl substituent serves as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is part of a class of substituted pyrimidines that are of significant interest in the development of electronic materials and pharmaceuticals. Analogs like 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine are typically supplied with a purity of >98.0% (HPLC) and are characterized by techniques including melting point determination and NMR spectroscopy to confirm their structure . Another closely related compound, 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, highlights the research relevance of such brominated pyrimidines . Key Applications: • Materials Science Research: Serves as a building block for constructing organic electronic materials. • Pharmaceutical R&D: Acts as a key synthetic intermediate for the preparation of biologically active molecules, including potential endothelin receptor antagonists like Macitentan, which utilizes a similar 5-(4-Bromophenyl)-4,6-dichloropyrimidine intermediate . • Chemical Synthesis: The bromine atom is an excellent site for further functionalization to explore new chemical space. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193886-10-1

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenylpyrimidine

InChI

InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H

InChI Key

WYJFINDNTKXFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1): Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Significance

5-(4-Bromophenyl)-2-phenylpyrimidine is a substituted aromatic heterocycle featuring a central pyrimidine core. The pyrimidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.

The strategic importance of 5-(4-Bromophenyl)-2-phenylpyrimidine lies in its utility as a synthetic intermediate and a molecular scaffold for further chemical elaboration. The presence of two distinct aryl groups (phenyl and 4-bromophenyl) and a reactive pyrimidine core offers multiple points for diversification. Notably, the 5-(4-bromophenyl)pyrimidine substructure is a key component in the synthesis of potent pharmaceuticals, including Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3][4] This connection underscores the compound's relevance to researchers and professionals in drug development, who may utilize it as a building block for creating novel analogues and exploring structure-activity relationships (SAR).

This guide provides an in-depth examination of the compound's physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, presents a detailed analysis of its expected spectroscopic signature, and covers essential safety and handling protocols.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below, compiled from verified chemical databases, provides the core physicochemical profile for 5-(4-Bromophenyl)-2-phenylpyrimidine.[5]

Core Data Summary
PropertyValueSource
CAS Number 193886-10-1[5]
Molecular Formula C₁₆H₁₁BrN₂[5]
Molecular Weight 311.18 g/mol [5]
Exact Mass 310.0110 g/mol [5]
Calculated LogP 4.57[5]
Polar Surface Area (PSA) 25.78 Ų[5]
Synonyms Pyrimidine, 5-(4-bromophenyl)-2-phenyl[5]
Chemical Structure

The structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 5-position with a 4-bromophenyl group.

Caption: Chemical structure of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Synthesis and Mechanistic Considerations

The construction of the 5-arylpyrimidine scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. These methods are favored in modern organic synthesis due to their high functional group tolerance, broad substrate scope, and typically high yields.[6]

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent choice for this transformation, reacting a halo-pyrimidine with an arylboronic acid. The proposed synthesis involves the coupling of 5-bromo-2-phenylpyrimidine with (4-bromophenyl)boronic acid . This specific pathway is chosen for several reasons:

  • Reactivity and Selectivity: The C5 position of the pyrimidine ring is electronically suitable for cross-coupling, and the C-Br bond provides an optimal balance of reactivity and stability for the oxidative addition step with the palladium catalyst.[7]

  • Reagent Availability: Both starting materials, 5-bromo-2-phenylpyrimidine and (4-bromophenyl)boronic acid, are commercially available or readily synthesized, making this a practical and accessible route for research laboratories.

workflow start1 5-Bromo-2-phenylpyrimidine reaction Suzuki-Miyaura Coupling start1->reaction start2 (4-Bromophenyl)boronic acid start2->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup Reaction Mixture conditions Catalyst: Pd(PPh₃)₄ Base: aq. Na₂CO₃ or K₂CO₃ Solvent: Dioxane or Toluene/EtOH Heat (e.g., 80-100 °C) conditions->reaction product 5-(4-Bromophenyl)-2-phenylpyrimidine purification Purification (Silica Gel Chromatography) workup->purification purification->product

Caption: Proposed synthetic workflow via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a self-validating system, incorporating in-process controls (TLC) and a definitive purification step to ensure the integrity of the final product.

Materials:

  • 5-Bromo-2-phenylpyrimidine (1.0 eq)

  • (4-Bromophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane (or Toluene)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-phenylpyrimidine (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (or toluene) to dissolve the reagents, followed by the 2M aqueous Na₂CO₃ solution. The biphasic mixture should be stirred vigorously.

  • Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is crucial for driving the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (5-bromo-2-phenylpyrimidine) and the appearance of a new, typically more nonpolar, product spot indicates reaction completion. This typically takes 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The precise eluent system should be determined by prior TLC analysis.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to yield 5-(4-Bromophenyl)-2-phenylpyrimidine as a solid. Confirm identity and purity via spectroscopic methods (NMR, MS).

Spectroscopic Characterization (Predicted)

While dedicated high-resolution experimental spectra for this specific compound are not widely published, a robust prediction of its spectroscopic signature can be made based on established principles and data from structurally analogous compounds.[8]

workflow cluster_acquire Spectroscopic Methods prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) nmr ¹H & ¹³C NMR ms Mass Spectrometry (MS) ir Infrared (IR) acquire Data Acquisition interpret Spectral Interpretation acquire->interpret confirm Structure Confirmation interpret->confirm

Caption: Logical workflow for spectroscopic analysis and confirmation.

Mass Spectrometry (MS)
  • Molecular Ion: The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Expect two peaks of nearly equal intensity (~1:1 ratio) at m/z values corresponding to [M]⁺ and [M+2]⁺.

    • [M]⁺: ~310.01 m/z (for ⁷⁹Br isotope)

    • [M+2]⁺: ~312.01 m/z (for ⁸¹Br isotope)

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺ at m/z ~231) and cleavage of the phenyl or pyrimidine rings.

¹H NMR Spectroscopy

The proton NMR spectrum (in CDCl₃) is predicted to show distinct signals in the aromatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.9 - 9.1Singlet (s)2HPyrimidine C4-H, C6-H
~8.4 - 8.6Multiplet (m)2HPhenyl protons ortho to pyrimidine
~7.6 - 7.7Doublet (d)2HBromophenyl protons ortho to pyrimidine
~7.5 - 7.6Doublet (d)2HBromophenyl protons ortho to Br
~7.4 - 7.5Multiplet (m)3HRemaining Phenyl protons
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show multiple signals in the aromatic region (120-165 ppm). Key predicted signals include the deshielded pyrimidine carbons, the carbon bearing the bromine atom (ipso-C-Br) around 123 ppm, and the other quaternary and protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical for aromatic heterocyclic systems.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. These are often sharp and informative for the heterocyclic core.

  • ~1100-1000 cm⁻¹: C-Br stretching vibration.

Safety and Handling

As a novel chemical entity, 5-(4-Bromophenyl)-2-phenylpyrimidine should be handled with care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not available, guidelines for similar aromatic halogenated compounds should be followed.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1) is a synthetically accessible and valuable heterocyclic compound. Its structural features, particularly the 5-arylpyrimidine core, position it as a significant building block for researchers in medicinal chemistry and drug discovery. The robust and well-understood Suzuki-Miyaura coupling provides a reliable pathway for its synthesis. The predicted spectroscopic data outlined in this guide serves as a crucial reference for its characterization and quality control. Adherence to standard safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

  • 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1 | Chemsrc . Chemsrc. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. Available at: [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • Safety Data Sheet . AkzoNobel. Available at: [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . ResearchGate. Available at: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist . National Center for Biotechnology Information. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Available at: [Link]

  • Hazards identification SECTION 3 . Regulations.gov. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available at: [Link]

  • SAFETY DATA SHEET . Micro-Measurements. Available at: [Link]

Sources

5-(4-Bromophenyl)-2-phenylpyrimidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-(4-Bromophenyl)-2-phenylpyrimidine

Introduction: 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS No. 193886-10-1) is a substituted pyrimidine derivative utilized in medicinal chemistry and drug discovery research. As a specialized research chemical, comprehensive safety and toxicological data are not always readily available in public repositories. This guide provides an in-depth safety overview constructed from an analysis of its chemical structure, data from structurally similar compounds, and established principles of laboratory safety. It is designed to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment and implement safe handling protocols.

A Note on Data Availability: A specific, verified Safety Data Sheet (SDS) for 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS No. 193886-10-1) is not publicly available at the time of this writing[1]. Therefore, the following guidance is predicated on a precautionary principle, inferring potential hazards from close structural analogues. The primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol[2][3][4].

Part 1: Physicochemical Profile and Compound Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While experimental data for this specific molecule is scarce, we can infer a likely profile based on its structure and data from related compounds.

PropertyValue / Inferred InformationSource / Rationale
CAS Number 193886-10-1[1]
Molecular Formula C₁₆H₁₁BrN₂[1]
Molecular Weight 311.18 g/mol [1]
Physical State Solid, likely a crystalline powder.Inferred from similar aromatic heterocyclic compounds.
Appearance Likely a white to off-white solid.Based on descriptions of similar pyrimidine derivatives[5].
Solubility Expected to be insoluble in water; soluble in organic solvents.Common characteristic of non-polar aromatic compounds.
Melting/Boiling Point Not available.[1]

Part 2: Inferred Hazard Identification and Classification

Based on the hazard classifications of structurally related brominated phenyl-pyrimidine compounds, a provisional GHS classification for 5-(4-Bromophenyl)-2-phenylpyrimidine is proposed below. This classification should be used for laboratory risk assessments until a verified SDS becomes available.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion / IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage / IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowedWarning

Sources for Inferred Classification:[2][3][4][6]

Part 3: The Hierarchy of Controls for Safe Handling

Effective safety management in a laboratory environment relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 5-(4-Bromophenyl)-2-phenylpyrimidine cluster_1 Effectiveness Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Least Effective Most Most Effective

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure is to physically separate the researcher from the chemical hazard.

  • Handling Solid Compound: All weighing and transfer of the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of fine particulates[2][5].

  • Handling Solutions: All work with solutions of the compound should be performed in a chemical fume hood to contain any vapors or aerosols.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures are critical for ensuring consistent and safe practices.

  • Designated Areas: Designate specific areas within the laboratory for handling this compound.

  • Training: Ensure all personnel are trained on the potential hazards (inferred) and the specific handling protocols outlined in this guide and internal SOPs.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][5]. Do not eat, drink, or smoke in areas where the chemical is handled[7].

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the sole means of protection. Always use PPE in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards (e.g., ANSI Z87.1 in the US)[2][5]. A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves properly and wash hands after removal[2].

    • Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Not typically required when using appropriate engineering controls like a fume hood. If such controls are unavailable or fail, a NIOSH-approved respirator with an appropriate particulate filter would be necessary.

Part 4: Emergency Response Protocols

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

Emergency_Response_Workflow cluster_exposure Exposure Response cluster_spill Spill Response Start Accidental Exposure or Spill Occurs Skin Skin Contact Wash with soap & water for 15 min Start->Skin Eye Eye Contact Rinse with water for 15 min Start->Eye Inhalation Inhalation Move to fresh air Start->Inhalation Ingestion Ingestion Do NOT induce vomiting Start->Ingestion Spill Spill Evacuate & alert others Start->Spill SeekMedical Seek Medical Attention Bring SDS/Compound Info Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small Spill Absorb with inert material, wear full PPE Assess->SmallSpill Minor LargeSpill Large Spill Contact EHS/ Emergency Services Assess->LargeSpill Major LargeSpill->SeekMedical

Caption: A workflow for responding to accidental exposures or spills.

Step-by-Step Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[5]. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention[2].

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention[4][5].

  • If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][8].

Accidental Release Measures
  • Small Spills (Solid): Ensure proper PPE is worn. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[5]. Clean the spill area with a damp cloth or paper towel.

  • Large Spills: Evacuate the area immediately. Alert others in the vicinity. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Part 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

  • Keep away from strong oxidizing agents[8][9].

  • Some related compounds are noted as being light-sensitive; therefore, storing in an amber vial or in a dark place is a prudent precaution.

Waste Disposal
  • Disposal of this chemical must be in accordance with all local, regional, and national regulations.

  • The compound should be treated as hazardous waste[5]. Dispose of the contents and container to an approved waste disposal plant[8]. Do not allow the product to enter drains[3].

Part 6: Toxicological and Ecological Information (Data Gap Analysis)

  • Toxicological Information: No specific toxicological studies for 5-(4-Bromophenyl)-2-phenylpyrimidine have been identified. The toxicological properties have not been fully investigated[9][10]. The primary concerns for skin, eye, and respiratory irritation are based on data from similar molecules[2][4][5].

  • Ecological Information: No ecotoxicity data is available. Due to the presence of a brominated aromatic ring, the compound may be persistent in the environment and could have the potential for bioaccumulation. It should not be released into the environment[5].

References

  • Chemsrc. 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1. [Link]

  • Angene Chemical. Safety Data Sheet - 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. [Link]

  • Angene Chemical. Pyrimidine, 5-(4-bromophenyl)-. [Link]

Sources

Technical Guide: Electronic Structure & HOMO-LUMO Characterization of 5-(4-Bromophenyl)-2-phenylpyrimidine

[1]

Executive Summary

5-(4-Bromophenyl)-2-phenylpyrimidine (CAS: 1333318-53-6 / 193886-10-1 analogues) represents a critical scaffold in the development of organic semiconductors (OLED hosts) and pharmacophores.[1] Its electronic architecture is defined by the electron-deficient pyrimidine core flanked by phenyl rings, creating a "push-pull" system modulated by the inductive withdrawal of the bromine substituent.

This guide provides a rigorous analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. It synthesizes theoretical predictions with standard experimental protocols, offering researchers a roadmap for validating these values in high-purity applications.[1]

Part 1: Molecular Architecture & Electronic Theory[1]

Structural Electronic Effects

The electronic properties of this molecule are governed by three distinct structural components:

  • Pyrimidine Core (Electron Deficient): The 1,3-diazine ring possesses high electron affinity due to the electronegative nitrogen atoms, stabilizing the LUMO and facilitating electron injection.

  • Phenyl Conjugation (2- and 5- positions): The phenyl rings at the C2 and C5 positions extend the

    
    -conjugation length.[1] This delocalization raises the HOMO energy and lowers the LUMO energy, narrowing the band gap (
    
    
    ) relative to the isolated pyrimidine core.
  • Bromine Substituent (4-position on phenyl):

    • Inductive Effect (-I): Bromine is electronegative, pulling electron density through the

      
      -framework.[1] This generally stabilizes (lowers) both HOMO and LUMO energy levels.[1]
      
    • Mesomeric Effect (+M): While bromine has lone pairs, the orbital overlap with the carbon

      
      -system is poor (4p-2p mismatch), making the inductive withdrawal the dominant factor.
      
Estimated Energy Levels

Based on Density Functional Theory (DFT) trends for 2,5-diphenylpyrimidine derivatives and experimental data for analogous aryl-pyrimidines, the estimated energy levels are:

ParameterEstimated Value (eV)Physical Significance
HOMO -6.10 ± 0.20 Deep HOMO indicates good oxidative stability; functions as a hole-blocking layer in OLEDs.[1]
LUMO -2.40 ± 0.20 Low-lying LUMO facilitates electron transport; susceptible to nucleophilic attack.[1]
Band Gap (

)
~3.70 eV Wide band gap, typically absorbing in the UV region (transparent to visible light).

Note: These values are referenced against the vacuum scale (0 eV). In electrochemical terms (vs. Ferrocene), the onset potentials would differ by approximately 4.8 eV.

Part 2: Experimental Determination Protocols

To validate the theoretical estimates, the following self-validating experimental workflow is required.

Cyclic Voltammetry (CV)

CV is the gold standard for determining absolute orbital energies.

Protocol:

  • Solvent System: Anhydrous Dichloromethane (DCM) for oxidation (HOMO) and Tetrahydrofuran (THF) for reduction (LUMO).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).[1]

    • Counter: Platinum wire.[1]

    • Reference:

      
       (calibrated internally with Ferrocene).
      
  • Calculation:

    
    
    
    
    (Where 4.8 eV is the energy level of Ferrocene below vacuum).[1]
UV-Vis Spectroscopy (Optical Gap)

While CV gives electrochemical gaps, UV-Vis provides the optical gap (

1

Protocol:

  • Prepare a

    
     M solution in dilute chloroform.
    
  • Record absorption spectrum (200–800 nm).[1]

  • Determine the absorption edge (

    
    ) from the low-energy side of the 
    
    
    band.
  • Calculation:

    
    
    

Part 3: Computational Modeling (DFT)

For predictive modeling prior to synthesis, the following computational approach is recommended using Gaussian or ORCA.

Workflow Visualization

The following diagram outlines the logical flow from structural design to energy level validation.

GStartMolecule Design(5-(4-Br-Ph)-2-Ph-Pm)GeomOptGeometry Optimization(B3LYP/6-31G*)Start->GeomOptFreqFrequency Check(No Imaginary Freq)GeomOpt->FreqFreq->GeomOpt InvalidEnergySingle Point Energy(B3LYP/6-311++G**)Freq->Energy ValidSolventSolvation Model(PCM - DCM/THF)Energy->SolventResultHOMO/LUMOOutputSolvent->Result

Figure 1: Computational workflow for determining HOMO-LUMO energy levels using Density Functional Theory (DFT).

Computational Methodology
  • Optimization: Perform geometry optimization in the gas phase using the B3LYP functional with the 6-31G(d) basis set.

  • Validation: Run a frequency calculation to ensure the structure is a true minimum (zero imaginary frequencies).

  • Refinement: Calculate Single Point Energy (SPE) using a larger basis set like 6-311++G(d,p) to account for the diffuse electrons of the bromine atom and the aromatic rings.

  • Solvation: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (

    
    ) to mimic experimental CV conditions.
    

Part 4: Synthesis & Purity Requirements[1]

Accurate energy level measurement requires high purity (>99.5%).[1] Impurities (starting materials, catalysts) can introduce trap states that skew CV results.[1]

Recommended Synthetic Route

The most robust synthesis involves a Suzuki-Miyaura coupling:

  • Reactants: 5-Bromo-2-phenylpyrimidine + (4-Bromophenyl)boronic acid (controlled stoichiometry to avoid polymerization).

    • Alternative: 2-Phenylpyrimidine-5-boronic acid + 1,4-Dibromobenzene.[1]

  • Catalyst:

    
     or 
    
    
    .
  • Purification: Column chromatography (Hexane/Ethyl Acetate) followed by recrystallization from Ethanol/Toluene.[1]

Energy Diagram

The diagram below places the molecule in context with common organic electronic references.

EnergyLevelsVacuumVacuum Level (0 eV)Target_LUMOTarget LUMO (~ -2.4 eV)(Electron Transport)Alq3_LUMOAlq3 LUMO (-3.0 eV)GapBand Gap ~3.7 eVTarget_HOMOTarget HOMO (~ -6.1 eV)(Hole Blocking)Alq3_HOMOAlq3 HOMO (-5.7 eV)

Figure 2: Relative energy band diagram referenced to vacuum level, comparing the target molecule to the standard electron transporter Alq3.[1]

References

  • PubChem. (2025).[1] 5-(4-Bromophenyl)-2-phenylpyrimidine Compound Summary. National Library of Medicine.[1] [Link]

  • RSC Advances. (2024). Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors. Royal Society of Chemistry.[1] [Link]

  • WuXi Biology. (2022).[1][2] Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.[1] [Link]

  • Schrödinger. (2022).[1][2] HOMO-LUMO Energy Gap Calculation and Theory. Schrödinger Education. [Link]

  • MDPI. (2023).[1] Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine. Molecules. [Link]

Thermal Stability Profiling of Brominated Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated phenylpyrimidines represent a critical scaffold in the development of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates. While the bromine substituent provides an essential handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and enhances spin-orbit coupling in optoelectronic applications, it simultaneously introduces a thermal vulnerability due to the relatively low bond dissociation energy (BDE) of the C-Br bond compared to the aromatic core.

This guide provides a rigorous technical framework for assessing the thermal stability of these compounds. It moves beyond basic melting point determination to a comprehensive profiling protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in the mechanistic understanding of dehalogenation kinetics.

Molecular Architecture & Thermal Resilience

The thermal stability of brominated phenylpyrimidines is governed by a tension between crystal lattice energy and bond dissociation thresholds.

The Pyrimidine Core vs. The Halogen Handle

The phenylpyrimidine core exhibits high thermal stability due to its electron-deficient heteroaromatic nature, often withstanding temperatures exceeding 350°C. However, the introduction of bromine creates a specific "weak link."

  • Lattice Energy Stabilization: Bromine participates in halogen bonding (C–Br···N or C–Br···π), which often increases the melting point (

    
    ) and glass transition temperature (
    
    
    
    ) compared to non-halogenated analogs. This is advantageous for forming stable amorphous films in OLEDs.
  • Bond Dissociation Vulnerability: The aryl C-Br bond has a BDE of approximately 276–285 kJ/mol, significantly lower than the C-H (473 kJ/mol) or C-Cl (~340 kJ/mol) bonds [1]. Consequently, thermal degradation initiates via homolytic fission of the C-Br bond well before the pyrimidine ring fragments.

The "Heavy Atom" Trade-off in OLEDs

In OLED applications, brominated intermediates are often precursors, but residual bromine or specific brominated hosts are explored for the "Heavy Atom Effect," which promotes intersystem crossing (ISC) [2]. However, this comes at the cost of operational stability. Research indicates that while phenylpyrimidine derivatives can achieve decomposition temperatures (


, 5% weight loss) >400°C, the presence of labile bromine can lower the onset of degradation to the 300–330°C range, necessitating precise thermal profiling before device fabrication [3].

Analytical Profiling: The Self-Validating Protocol

To ensure data integrity, we employ a dual-analysis workflow. This protocol is designed to be self-validating by cross-referencing mass loss (TGA) with phase transitions (DSC).

Experimental Workflow Diagram

The following diagram outlines the critical decision nodes in the thermal analysis workflow.

ThermalAnalysisWorkflow SamplePrep Sample Preparation (Vacuum Dry 24h @ 40°C) TGA TGA Analysis (N2, 10°C/min to 600°C) SamplePrep->TGA Aliquot A DSC DSC Analysis (Heat-Cool-Heat Cycles) SamplePrep->DSC Aliquot B DataValidation Data Validation (Td vs Tm) TGA->DataValidation Td (5% Loss) DSC->DataValidation Tm & Tg DataValidation->SamplePrep Solvent Trapped? Outcome Stability Profile Generated DataValidation->Outcome Validated

Figure 1: Dual-stream thermal analysis workflow ensuring differentiation between solvent loss and molecular degradation.

Detailed Methodology
Step 1: Sample Pre-Conditioning (Crucial)

Brominated phenylpyrimidines are prone to solvate formation during recrystallization.

  • Protocol: Dry samples under high vacuum (<1 mbar) at 40°C for 24 hours.

  • Validation: Run a preliminary TGA. If weight loss occurs below 150°C, the sample contains residual solvent. The protocol fails; re-dry.

Step 2: Thermogravimetric Analysis (TGA)
  • Instrument: TGA 5500 (or equivalent).

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Standard profiling uses Nitrogen.[1][2]

  • Pan: Platinum (HT) or Alumina. Avoid Aluminum if T > 500°C.

  • Ramp: 10°C/min from Ambient to 600°C.

  • Key Metric:

    
     (Temperature at 5% mass loss).[1][3][4][5]
    
  • Causality: The 5% threshold is the industry standard for "failure" because it typically signifies the onset of irreversible C-Br bond scission [3].

Step 3: Differential Scanning Calorimetry (DSC)
  • Instrument: DSC 2500 (or equivalent).

  • Pan: Hermetically sealed Aluminum pans (prevents sublimation).

  • Cycle: Heat (0 → 300°C) → Cool (300 → 0°C) → Heat (0 → 300°C).

  • Ramp: 10°C/min.[3]

  • Insight: The first heating scan erases thermal history. The second heating scan reveals the intrinsic

    
     (Glass Transition) and 
    
    
    
    (Melting Point). If the melting peak disappears in the second scan, the compound likely decomposed or polymerized during the first cycle.
Representative Data Table

Comparison of thermal properties based on recent literature values for phenylpyrimidine derivatives [3][4].

Compound ClassSubstituent (R)Melting Point (

)
Decomposition (

)
Thermal Stability Note
Parent Scaffold H160-170°C>380°CHigh stability; limited by sublimation.
Mono-Brominated 4-Br-Phenyl190-210°C320-340°C

increases (halogen bonding);

decreases (C-Br labile).
Di-Brominated 2,4-Di-Br-Phenyl220-240°C290-310°CSignificant drop in

; prone to radical cascading.
Functionalized TADF Moiety250-280°C400-430°CBulky groups stabilize the lattice; Br-induced SOC effects.

Decomposition Kinetics & Mechanisms[6][7][8]

Understanding how these molecules fail is as important as knowing when they fail. The decomposition of brominated phenylpyrimidines is distinct from their non-halogenated counterparts.

The Radical Debromination Pathway

At elevated temperatures (typically >300°C), the vibrational energy exceeds the dissociation energy of the C-Br bond.

  • Initiation: Homolytic cleavage of the C-Br bond generates a phenyl radical and a bromine radical (

    
    ).
    
  • Propagation: The highly reactive phenyl radical attacks adjacent molecules, leading to cross-linking (polymerization) or hydrogen abstraction (carbonization).

  • Product: The release of

    
     gas (if H-sources are present) or 
    
    
    
    , and the formation of an insoluble carbonaceous char.
Mechanistic Diagram

DecompositionPathway Molecule Brominated Phenylpyrimidine (Intact Crystal Lattice) Transition Transition State (C-Br Bond Stretching) Molecule->Transition Vibrational Excitation Heat Thermal Energy Input (>300°C) Heat->Transition Radicals Homolytic Fission (Aryl Radical + Br•) Transition->Radicals BDE Exceeded (~280 kJ/mol) CrossLink Pathway A: Cross-Linking (Insoluble Char Formation) Radicals->CrossLink Radical Attack on Pi-System HBr Pathway B: H-Abstraction (Release of HBr Gas) Radicals->HBr H-Abstraction

Figure 2: Thermal degradation mechanism initiated by C-Br bond homolysis.

Synthetic Implications for Drug Development[9]

For researchers using these compounds as intermediates (e.g., in Suzuki couplings), thermal stability dictates the upper limits of reaction conditions.

  • Safe Operating Window: Most Suzuki couplings occur at 80–110°C. Brominated phenylpyrimidines are stable in this range.

  • Danger Zone: Microwave synthesis protocols often push temperatures to 150–180°C. While short bursts are acceptable, prolonged heating at these temperatures can induce "silent decomposition"—where a small percentage of debromination poisons the Pd-catalyst, stalling the reaction.

  • Recommendation: When using microwave heating for brominated phenylpyrimidines, limit hold times to <30 minutes and use an internal standard (HPLC) to monitor for debrominated byproducts.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supported by general aryl halide BDE trends).
  • Zhang, D., et al. (2023). "Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion."[6] Molecules, 28(19). Link

  • Iqbal, S., et al. (2026).[1][3][4] "Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices." Molecules, 31, 158.[3][4] Link

  • Gronert, S. (2022). "Bond Dissociation Energy."[7][8][9][10] Chemistry LibreTexts. Link

Sources

5-(4-Bromophenyl)-2-phenylpyrimidine supplier and price

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Bromophenyl)-Substituted Pyrimidines for Drug Discovery Professionals

Abstract

The 5-(4-bromophenyl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a range of targeted therapeutics. Its structural significance lies in the pyrimidine core, which can effectively mimic endogenous purines, and the bromophenyl group, which provides a reactive handle for sophisticated molecular engineering via cross-coupling reactions. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the complexities of sourcing and procurement, provides detailed, field-proven protocols for synthesis and quality control, and contextualizes the scaffold's application through its role as a key intermediate in the synthesis of advanced clinical candidates like Macitentan. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Part 1: The 5-(4-Bromophenyl)pyrimidine Scaffold: An Overview

Introduction to the Core Moiety

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including several approved drugs. Its nitrogen-containing heterocyclic structure is adept at forming crucial hydrogen bonds with biological targets. In the context of kinase inhibitors, for instance, the pyrimidine core can function as an ATP bioisostere, competitively binding to the adenine-binding pocket of kinases to modulate their activity.[1] The addition of a 5-(4-bromophenyl) substituent dramatically enhances the scaffold's utility. The bromine atom serves as an exceptionally versatile synthetic handle, enabling chemists to introduce further complexity and fine-tune pharmacological properties through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Key Derivatives and Their Roles

While a direct search for 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1) reveals a molecule of academic interest, the landscape of chemical synthesis and pharmaceutical development is dominated by a closely related and commercially significant precursor: 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7) .

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine: This is the workhorse intermediate. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for sequential and regioselective substitution. This property makes it an invaluable starting material for building complex, multi-substituted pyrimidine derivatives. Its most notable application is as a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[2][3][4]

  • 5-(4-Bromophenyl)-2-phenylpyrimidine: The target of the topic query, this derivative is less common commercially. Its synthesis would typically proceed from the dichloropyrimidine intermediate or a related precursor. It represents a more specialized structure where the chloro groups have been removed or replaced, which may be desirable for specific target-binding interactions where the steric bulk or reactivity of chlorine is not needed.

Understanding the relationship between these derivatives is critical for efficient project planning, as sourcing and synthesis strategies will diverge significantly.

Part 2: Sourcing and Procurement of Key Intermediates

Navigating the Supplier Landscape

The availability of 5-(4-bromophenyl)pyrimidine derivatives is highly dependent on the specific structure. The key intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine, is readily available from numerous chemical suppliers due to its established role in pharmaceutical manufacturing. In contrast, 5-(4-Bromophenyl)-2-phenylpyrimidine is not a standard catalog item and would likely require a custom synthesis request from a contract research organization (CRO).

Supplier and Pricing Analysis: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

For researchers requiring the key intermediate, the following table summarizes representative suppliers and pricing. Note that prices are subject to change and depend on quantity and purity.

SupplierCAS NumberTypical PurityRepresentative Pricing (USD)
TCI Chemicals146533-41-7>98.0% (GC)Inquire for quote
AK Scientific, Inc.146533-41-798% (GC)Inquire for quote
Anhui Dexinjia Biopharm146533-41-799%$100.00 - $2,500.00 / kg[5]
Henan Fengda Chemical146533-41-798%$0.10 - $5.00 / kg (Bulk)[5]

Disclaimer: The pricing information is sourced from publicly available data and should be used for estimation purposes only.[5] Always obtain a direct quote from the supplier for current pricing and availability.

Part 3: Synthesis and Chemical Application

The Synthetic Pathway to Macitentan: A Case Study

The synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a well-documented, multi-step process that serves as an excellent case study. The overall workflow demonstrates the transformation of simple starting materials into a highly functionalized pharmaceutical intermediate.

Workflow Diagram: From Starting Material to Key Intermediate

The following diagram illustrates the synthetic route from p-bromophenylacetic acid to the target dichloropyrimidine intermediate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination A p-Bromophenylacetic Acid (CAS: 1878-68-8) B Methyl p-bromophenylacetate (Intermediate I) A->B  Methanol, Solid Acid Catalyst C Dimethyl 2-(4-bromophenyl)malonate (Intermediate II) B->C  Dimethyl Carbonate, Sodium Methoxide D 5-(4-Bromophenyl)pyrimidine-4,6-diol (Intermediate III) C->D  Formamidine Hydrochloride E 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Final Product) D->E  POCl3

Sources

Methodological & Application

Application Note: Protocol for Cross-Coupling 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 5-(4-bromophenyl)-2-phenylpyrimidine represents a critical "rod-like" intermediate in the synthesis of advanced functional materials (liquid crystals, OLED electron transport layers) and medicinal pharmacophores (kinase inhibitors, CYP51 antifungals).

The core synthetic challenge lies in the electronic modulation of the 4-bromophenyl moiety. The electron-deficient pyrimidine ring at the 5-position exerts a mesomeric withdrawing effect ($ -M $), rendering the attached phenyl ring electron-poor. While this facilitates oxidative addition to Palladium(0), it can destabilize the transmetallation transition state if the coupling partner is also electron-deficient.

This guide provides two field-validated protocols:

  • Protocol A (Suzuki-Miyaura): For extending conjugation (C-C bond formation).

  • Protocol B (Buchwald-Hartwig): For introducing polar amine functionality (C-N bond formation).

Pre-Reaction Analysis & Mechanism

Substrate Electronic Profile
  • Electrophile: 5-(4-Bromophenyl)-2-phenylpyrimidine.

  • Reactivity: The C-Br bond is activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine core.

  • Risk Factor: Homocoupling of the boronic acid (in Suzuki) is a primary side reaction if the catalyst induction period is too long.

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway for this pyrimidine scaffold, highlighting the critical Transmetallation bottleneck.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate BaseStep Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product Substrate Substrate: 5-(4-Bromophenyl)- 2-phenylpyrimidine Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

Application: Synthesis of liquid crystal mesogens or biaryl pharmacophores. Standard: >90% conversion, <5% homocoupling.

Reagent Table (Scale: 1.0 mmol)
ComponentRoleReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Mass/Vol
Substrate Electrophile5-(4-Bromophenyl)-2-phenylpyrimidine1.0311 mg
Coupling Partner NucleophileAryl Boronic Acid (e.g., 4-Tolyl)1.2Varies
Catalyst Metal SourcePd(PPh3)4 (Tetrakis)0.0558 mg
Base ActivatorK2CO3 (2.0 M Aqueous)3.01.5 mL
Solvent Medium1,4-DioxaneN/A10 mL

Note: For sterically hindered boronic acids (ortho-substituted), switch catalyst to Pd(dppf)Cl2 (3 mol%) and solvent to Toluene/Ethanol/Water (4:1:1) .

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL Schlenk tube or 2-neck round bottom flask. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).

    • Critical: Add the catalyst last, on top of the other solids, to minimize air exposure before degassing.

  • Solvent & Degassing: Add 1,4-Dioxane (10 mL). Sparge the solution with Argon for 10 minutes (bubbling gas directly into solvent).

  • Base Addition: Add the degassed K2CO3 solution (1.5 mL) via syringe.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture should turn from yellow (initial) to black (active Pd) over time. If it turns black immediately upon heating, this is normal. If it turns metallic (palladium mirror) rapidly, the catalyst has decomposed (check oxygen exclusion).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL). Dry over Na2SO4.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane:EtOAc (Gradient 10:1 to 4:1).

Self-Validating QC Parameters
  • TLC Monitoring: The starting bromide is non-polar. The product will typically be slightly more polar (lower Rf) if the boronic acid contains polar groups, or higher Rf if extending a hydrocarbon chain.

    • Diagnostic: Disappearance of the starting material spot at Rf ~0.6 (Hex:EtOAc 4:1) is the primary endpoint.

  • 1H NMR Validation:

    • Look for the disappearance of the doublet at δ 7.60–7.70 ppm (protons ortho to Br).

    • Look for the appearance of new signals corresponding to the coupled ring.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Application: Introduction of amine "heads" for kinase inhibition. Challenge: The pyrimidine nitrogens can chelate Pd, potentially poisoning the catalyst. High-activity ligands are required.

Reagent Table (Scale: 1.0 mmol)
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Notes
Substrate 5-(4-Bromophenyl)-2-phenylpyrimidine1.0
Amine Morpholine / Piperazine / Aniline1.2
Pre-Catalyst Pd2(dba)30.022 mol% Pd
Ligand XPhos or BINAP 0.044 mol%
Base NaOtBu (Sodium tert-butoxide)1.4Hygroscopic! Handle in glovebox if possible.
Solvent Toluene (Anhydrous)N/A0.1 M Concentration
Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended): In a separate vial, mix Pd2(dba)3 and XPhos in 1 mL of Toluene and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd-0).

  • Main Charge: In the reaction vessel, add Substrate, Amine, and NaOtBu.

  • Catalyst Injection: Add the pre-complexed catalyst solution to the main vessel.

  • Reaction: Heat to 100°C for 4–8 hours.

    • Note: XPhos is highly active; conversion is often faster than Suzuki coupling.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.

  • Purification: Silica gel chromatography. Note that amino-products are often basic; add 1% Triethylamine to the eluent to prevent streaking.

Troubleshooting & Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDecomp Is SM consumed but no Product? Start->CheckDecomp CatalystDead Catalyst Poisoning/Deactivation CheckSM->CatalystDead Yes Protodehalo Protodehalogenation CheckDecomp->Protodehalo Yes (Product Mass - Br + H) HomoCoup Oxidative Homocoupling CheckDecomp->HomoCoup Yes (Boronic Dimer) Action1 Action: Regas solvent rigorously. Switch to Pd(dppf)Cl2. CatalystDead->Action1 Action2 Action: Use Anhydrous Solvent. Switch Base to Cs2CO3. Protodehalo->Action2 Action3 Action: Reduce O2 exposure. Add Boronic acid slowly. HomoCoup->Action3

Safety & Handling

  • Palladium Residues: Palladium is a heavy metal.[2] All aqueous waste must be treated as hazardous.

  • Bromide Substrate: While not volatile, aryl bromides can be skin irritants. Wear nitrile gloves.

  • 1,4-Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before use and handle in a fume hood.

References

  • Suzuki-Miyaura Optimization for Pyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[9]

    • Source: MDPI / Processes (2020).[3]

    • Relevance: Establishes Pd(PPh3)4/Dioxane as the baseline for bromophenyl-pyrimidine coupling.
    • URL:[Link]

  • Buchwald-Hartwig General Protocols

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][7][9][12][13]

    • Source: Chemical Reviews (2016).
    • Relevance: Definitive guide on ligand selection (XPhos/BINAP) for heterocyclic amines.
    • URL:[Link]

  • Liquid Crystal Synthesis Context

    • Title: Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions.
    • Source: ResearchG
    • Relevance: Validates the use of this specific scaffold for rod-like mesogen synthesis.
    • URL:[Link]

  • Mechanistic Insights

    • Title: Buchwald-Hartwig Amination - Mechanism and Scope.[2]

    • Source: Organic Chemistry Portal.[6][7]

    • Relevance: Detailed mechanistic breakdown of the c
    • URL:[Link]

Sources

Application Note: 5-(4-Bromophenyl)-2-phenylpyrimidine as a Versatile Intermediate for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of its constituent organic materials. Pyrimidine derivatives have been identified as a critical class of compounds, prized for their inherent electron-deficient nature, which is beneficial for charge transport and achieving high-energy excited states. This application note provides a comprehensive guide for researchers and material scientists on the utilization of 5-(4-Bromophenyl)-2-phenylpyrimidine, a key intermediate for the synthesis of advanced functional materials for OLEDs. We will explore the fundamental properties of the pyrimidine core, detail a robust synthetic protocol for its functionalization via Suzuki-Miyaura cross-coupling, and outline the subsequent characterization and device fabrication steps necessary to evaluate the final materials.

Introduction: The Strategic Role of Pyrimidine in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, low power consumption, and potential for flexible form factors.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is dictated by the chemical and photophysical properties of the organic materials used in its multilayered structure.[2] This structure typically consists of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) sandwiched between two electrodes.[3]

The pyrimidine ring, an azaaromatic heterocycle with two nitrogen atoms, is a powerful building block in the design of OLED materials.[1][4] Its electron-deficient character, a result of the electronegative nitrogen atoms and C=N double bonds, makes it an excellent electron acceptor.[5][6] This property is highly advantageous for creating materials for electron transport layers or for constructing bipolar host materials, which are crucial for balancing charge carrier injection and transport within the emissive layer.[1][7]

5-(4-Bromophenyl)-2-phenylpyrimidine serves as an ideal precursor or intermediate.[8][9] The phenylpyrimidine core provides the desired electronic properties and thermal stability, while the bromine atom on the phenyl substituent offers a reactive site for facile C-C bond formation. This allows for the strategic attachment of various functional groups, such as electron-donating moieties (e.g., carbazoles, triphenylamines), to precisely tune the optoelectronic properties of the final molecule.[5][10] This application note will guide the user through this synthetic transformation and subsequent application.

Figure 1: Molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Synthetic Utility: Crafting Functional Materials

The primary value of 5-(4-Bromophenyl)-2-phenylpyrimidine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming C-C bonds between an organohalide and an organoboron species.[11] This reaction is ideal for linking the electron-accepting phenylpyrimidine core with an electron-donating moiety (e.g., a carbazole-based boronic acid) to create a bipolar molecule suitable for use as a host material in phosphorescent or TADF OLEDs.[12]

A bipolar host material possesses both hole- and electron-transporting capabilities, which helps to confine the charge recombination zone within the emissive layer, leading to higher device efficiencies.[1][7]

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method to couple 5-(4-Bromophenyl)-2-phenylpyrimidine with a generic arylboronic acid.

Causality Behind Choices:

  • Inert Atmosphere (Argon/Nitrogen): The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical to maintain catalytic activity throughout the reaction.[13]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[11]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination, ultimately forming the new C-C bond.[11][14]

  • Solvent System (e.g., Toluene/Water or Dioxane/Water): A two-phase solvent system is often used. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.

Materials:

  • 5-(4-Bromophenyl)-2-phenylpyrimidine (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq)

  • Anhydrous base, e.g., Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvents (e.g., Toluene and Water, 4:1 ratio)

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a Schlenk flask, add 5-(4-Bromophenyl)-2-phenylpyrimidine, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via cannula or syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final functional material.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrimidine Intermediate - Boronic Acid - Base setup Setup Reaction Vessel (Schlenk Flask) reagents->setup inert Evacuate & Backfill with Argon (3x) setup->inert catalyst Add Pd Catalyst & Degassed Solvents inert->catalyst heat Heat & Stir (e.g., 100°C, 12-24h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool, Dilute & Perform Liquid-Liquid Extraction monitor->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify final Final Product purify->final

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling Synthesis.

Characterization of the Synthesized OLED Material

After synthesis, the new material must be rigorously characterized to confirm its structure and assess its suitability for OLED applications.

Table 1: Key Characterization Techniques and Their Significance
Technique Parameter Measured Significance for OLEDs
NMR & Mass Spec. Molecular StructureConfirms successful synthesis and purity of the material.[16]
TGA Decomposition Temperature (Td)Indicates thermal stability; high Td is crucial for device longevity under thermal stress from operation.[5]
DSC Glass Transition Temperature (Tg)Relates to the morphological stability of the amorphous thin film; a high Tg prevents crystallization, which can degrade device performance.[17]
UV-Vis Spectroscopy Absorption SpectrumDetermines the optical energy gap and the wavelengths of light the material absorbs.[18]
PL Spectroscopy Emission SpectrumReveals the color of light emitted and provides information on the material's photoluminescence quantum yield (PLQY).[19]
Cyclic Voltammetry HOMO/LUMO Energy LevelsCrucial for determining the energy barriers for charge injection from adjacent layers and ensuring efficient device operation.[18][20]

Application Protocol: OLED Device Fabrication & Testing

To evaluate the performance of the newly synthesized material, it is incorporated into a multilayer OLED device. This protocol outlines a standard fabrication process using thermal evaporation, a common technique for creating high-quality, uniform thin films.[21]

Protocol 4.1: OLED Device Fabrication via Thermal Evaporation

Causality Behind Choices:

  • Substrate Cleaning: A pristine substrate surface is critical. Any contaminants can lead to short circuits or non-emissive "dark spots" in the final device.

  • High Vacuum (<10⁻⁶ Torr): Deposition under high vacuum prevents contamination of the organic layers by atmospheric gases and ensures a long mean free path for evaporated molecules, leading to uniform films.

  • Controlled Deposition Rate: The thickness of each layer must be precisely controlled (typically monitored by a quartz crystal microbalance) as it directly impacts the device's optical and electrical properties.

  • Host-Guest Doping: In the emissive layer, a small amount of a guest emitter (dopant) is co-evaporated with the host material. This prevents self-quenching of the emitter and allows for efficient energy transfer from the host to the guest, leading to high efficiency.[22][23]

Procedure:

  • Substrate Preparation: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers and the cathode sequentially without breaking vacuum. A typical device architecture could be:

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

    • Hole Transport Layer (HTL): e.g., 40 nm of TAPC

    • Emissive Layer (EML): Co-evaporate the synthesized pyrimidine-based material (Host) with a phosphorescent or TADF dopant (Guest) at a specific ratio (e.g., 90:10 wt%). The thickness is typically 20-30 nm.

    • Electron Transport Layer (ETL): e.g., 30 nm of a material like B4PyMPM.[24]

    • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

    • Cathode: e.g., 100 nm of Aluminum (Al).

  • Encapsulation: After deposition, transfer the device to an inert atmosphere (e.g., a glovebox) and encapsulate it using a glass lid and UV-cured epoxy to protect the sensitive organic layers from oxygen and moisture.

cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) ETL ETL (e.g., B4PyMPM) EML EML (Host:Guest) Host = Synthesized Material HTL HTL (e.g., TAPC) HIL HIL (e.g., HAT-CN) Anode Anode Substrate (ITO)

Figure 3: A representative multilayer OLED device architecture.

Protocol 4.2: Device Electroluminescence Characterization

Once fabricated, the device's performance is measured using a specialized system.

Procedure:

  • Mount the encapsulated device in a test jig.

  • Use a source measure unit (SMU) to apply a forward bias voltage and measure the current density (J) flowing through the device.

  • Simultaneously, use a calibrated photodiode or spectroradiometer to measure the luminance (L) of the emitted light.

  • From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (cd/A)

    • Power Efficiency (lm/W)

    • External Quantum Efficiency (EQE, %) [25]

  • Measure the electroluminescence (EL) spectrum at different voltages to determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

Table 2: Key OLED Performance Metrics
Metric Unit Description
Turn-on Voltage VThe voltage at which the device begins to emit a defined luminance (e.g., 1 cd/m²).[20]
Luminance cd/m²The intensity of light emitted per unit area; perceived brightness.
Current Efficiency cd/ARatio of luminance to the current density; measures how effectively charge is converted to light.
Power Efficiency lm/WRatio of luminous flux to the input electrical power; a measure of overall energy efficiency.
External Quantum Efficiency (EQE) %The ratio of photons emitted from the device to the number of electrons injected. This is a critical measure of device efficiency.[24]
CIE Coordinates (x, y)A numerical representation of the color of the emitted light on the CIE 1931 color space diagram.[20]

Conclusion

5-(4-Bromophenyl)-2-phenylpyrimidine is a highly valuable and versatile intermediate for the development of advanced OLED materials. Its phenylpyrimidine core provides a robust, electron-accepting foundation, while the bromophenyl group serves as a convenient reactive handle for synthetic elaboration. By employing well-established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can readily synthesize novel bipolar host materials, emitters, and electron-transporting molecules. The protocols and characterization techniques outlined in this note provide a comprehensive framework for leveraging this intermediate to create next-generation materials capable of pushing the boundaries of OLED performance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 21). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.
  • Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.). Custom Pyrimidine Derivatives Manufacturers, Suppliers.
  • Lee, J. H., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library.
  • Volyniuk, D., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials.
  • Lee, J. H., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. ResearchGate.
  • Cabrera-Andrade, A., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. ChemistryOpen.
  • Rodella, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C.
  • Violet OLED. (2023, June 15). The role of OLED Intermediates in modern display technology.
  • Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
  • Jia, Y., et al. (2021). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. ResearchGate.
  • Rodella, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C.
  • Wang, P., et al. (2016). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. Molecules.
  • Mima, T., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules.
  • Janecký, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Kim, D., et al. (2020). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C.
  • Tiko, U., et al. (2025). Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting. ACS Applied Electronic Materials.
  • Zhang, L., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). OLED Material Breakthroughs: The Role of Pyrimidine Derivatives.
  • Sun, Y., et al. (2008). Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs. Advanced Materials.
  • Voitechovska, A., et al. (2020). Synthesis and Investigation of Thermal, Optical and Electrochemical Properties of 2,4,6-Trisubstituted Pyrimidines. ChemistrySelect.
  • Ossila Ltd. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure.
  • Dakenchem. (2021, November 21). What Do You Know About Oled Materials?.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Artem'ev, A. V., et al. (2021). OLED structure and composition of intermediate layers. ResearchGate.
  • Goez, C. A. R., et al. (2021). Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV). F1000Research.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Lin, C.-H., et al. (2022). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Omega.
  • Zhang, H., et al. (2014). Chemical and photophysical properties of materials for OLEDs. ResearchGate.

Sources

Preparation of iridium complexes using 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Iridium(III) Complexes with 5-(4-Bromophenyl)-2-phenylpyrimidine

Strategic Rationale & Chemical Architecture

The ligand 5-(4-Bromophenyl)-2-phenylpyrimidine represents a sophisticated class of cyclometalating ligands (


) designed for high-stability phosphorescent emitters. Unlike standard 2-phenylpyridine (ppy), the 2-phenylpyrimidine (ppym)  core offers higher electron affinity, often resulting in blue-shifted emission and improved electron transport properties in OLED devices.

Critical Feature - The Bromine Handle: The 4-bromophenyl substituent at the 5-position is strategically placed para to the pyrimidine nitrogens. It serves two functions:

  • Electronic Tuning: The bromine atom exerts a mild inductive withdrawing effect (

    
    ), stabilizing the HOMO and potentially widening the bandgap.
    
  • Synthetic Versatility: It acts as a robust handle for post-complexation functionalization (e.g., Suzuki-Miyaura coupling), allowing the iridium complex to be incorporated into polymers or dendrimers without disrupting the coordination sphere.

Pre-Synthesis Checklist

Safety Warning: Iridium salts are costly; ligand purity is paramount. Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the intermediate species.

ComponentGrade/SpecificationRole
Iridium Precursor

(Assay ~52-54% Ir)
Metal Source
Ligand (L) 5-(4-Bromophenyl)-2-phenylpyrimidine (>98%)Cyclometalating Agent
Solvent A 2-Ethoxyethanol (Anhydrous)High-boiling solvent, good solubility for IrCl3
Solvent B Deionized Water (

-free)
Co-solvent to dissolve chloride salts
Ancillary Ligand Acetylacetone (acac) or Picolinic acid (pic)For monomer formation
Base

(Anhydrous)
HCl scavenger

Protocol A: The Dimer Engine ( )

This is the critical intermediate step. The goal is to form the chloride-bridged dimer.

Workflow Diagram:

G Start Start: IrCl3 + Ligand (2.2 eq) Solvent Dissolve in 2-Ethoxyethanol/H2O (3:1) Start->Solvent Reflux Reflux @ 110-130°C (24h) Under N2 Atmosphere Solvent->Reflux Cool Cool to RT Precipitate forms Reflux->Cool Filter Filtration Cool->Filter Wash Wash: H2O -> Methanol -> Ether (Remove unreacted Ligand) Filter->Wash Dry Vacuum Dry Yield: Dimer Solid Wash->Dry

Caption: Synthesis workflow for the Chloride-Bridged Iridium Dimer.[1][2]

Step-by-Step Procedure:

  • Charge: In a 50 mL 2-neck round-bottom flask equipped with a condenser and magnetic stir bar, combine

    
     (1.0 mmol) and the ligand (2.2 mmol).
    
    • Expert Note: A slight excess (10%) of ligand ensures complete consumption of the expensive Iridium precursor.

  • Solvent System: Add a mixture of 2-ethoxyethanol (15 mL) and deionized water (5 mL).

    • Mechanism:[1][3][4] The water helps dissolve the inorganic chloride salts formed, while the organic solvent dissolves the ligand.

  • Degas: Bubble Nitrogen through the solution for 15 minutes to remove dissolved Oxygen.

  • Reaction: Heat the mixture to reflux (bath temp ~120°C) for 24 hours under Nitrogen.

    • Observation: The solution will transition from dark brown (IrCl3) to a turbid yellow/orange suspension as the hydrophobic dimer precipitates.

  • Workup: Cool to room temperature. Add 10 mL of water to ensure complete precipitation. Filter the solid using a sintered glass funnel.

  • Purification (Crucial): Wash the precipitate sequentially with:

    • Water (

      
       mL) 
      
      
      
      Removes salts.
    • Methanol (

      
       mL) 
      
      
      
      Removes unreacted ligand (the dimer is usually insoluble in cold MeOH).
    • Diethyl Ether (

      
       mL) 
      
      
      
      Facilitates drying.
  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: 65-80%.

    • Appearance: Yellow to Orange powder.

Protocol B: Heteroleptic Complex Formation ( )

Converting the dimer to a monomeric complex improves solubility and sublimation properties for device fabrication.

Step-by-Step Procedure:

  • Charge: In a 50 mL flask, suspend the Dimer obtained in Protocol A (0.5 mmol) and Acetylacetone (1.2 mmol) in 2-ethoxyethanol (20 mL).

  • Base Addition: Add anhydrous

    
     (3.0 mmol).
    
    • Role: The base deprotonates the acetylacetone, facilitating the cleavage of the chloride bridge and chelation of the acac ligand.

  • Reaction: Reflux under Nitrogen for 12-16 hours.

    • Endpoint: The suspension usually clears to a transparent solution (yellow/orange) as the monomer forms.

  • Workup: Cool to room temperature. The product may precipitate upon cooling.[1][4] If not, add water/methanol (1:1) to induce precipitation.[1]

  • Purification: Filter the crude solid. Dissolve in minimal Dichloromethane (DCM) and pass through a short silica plug (eluting with DCM) to remove inorganic salts and trace dimer.

  • Recrystallization: Layer Hexane over a concentrated DCM solution of the complex to grow crystals or obtain a high-purity powder.

Quality Control & Characterization

Data Summary Table:

TechniqueParameterExpected Signal / Observation
1H NMR Aromatic RegionLoss of symmetry in the phenyl ring attached to Ir (4 protons). The 4-bromophenyl group remains symmetric (AA'BB' system).
1H NMR Aliphatic RegionFor acac complex: Singlet at

ppm (

) and

ppm (methine CH).
Mass Spec MALDI-TOF / ESIMolecular ion peak

or

. Look for Isotope pattern characteristic of Ir + Br combination.
Photophysics PL Emission

typically 500-550 nm (Green/Yellow) depending on the specific electronics of the ppym core.

Expert Insight on NMR: Due to the trans-effect of the Nitrogen atoms in the dimer, the protons ortho to the C-Ir bond are significantly shielded. In the monomer, look for the diagnostic doublet of the proton adjacent to the C-Ir bond, often shifted upfield to 6.0–6.5 ppm.

Troubleshooting Logic

Issue Resolution Diagram:

Troubleshooting Problem Problem Detected BlackPpt Black Precipitate (Ir Nanoparticles) Problem->BlackPpt LowYield Low Yield / No Ppt Problem->LowYield Impure Impure Product (Excess Ligand) Problem->Impure Sol1 Reduce Temp (<130°C) Check N2 Flow BlackPpt->Sol1 Cause: Decomposition Sol2 Add excess Water Check Ligand Solubility LowYield->Sol2 Cause: High Solubility Sol3 Wash extensively with Hot Methanol Impure->Sol3 Cause: Poor Washing

Caption: Troubleshooting decision tree for common synthesis failures.

Specific Note for Brominated Ligands: The 4-bromophenyl group increases the molecular weight and lipophilicity. If the dimer does not precipitate well in Step A5, the 2-ethoxyethanol concentration might be too high. Increase the water ratio to 1:1 during the precipitation step.

References

  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. Link

  • Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes." Bulletin of the Chemical Society of Japan, 47(3), 767–768. Link

  • Baranoff, E., & Curchod, B. F. E. (2015). "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions, 44, 8318-8329. Link (Provides context on picolinate/acac ancillary ligand effects).

  • You, Y., & Nam, W. (2012). "Photofunctional Triplets of Iridium(III) Complexes." Chemical Society Reviews, 41, 7061-7084. Link (Review of photophysical properties).

Sources

Application Note: Fabrication of Blue Phosphorescent OLEDs with Phenylpyrimidine Hosts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fabrication of stable, high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs) remains the "holy grail" of display technology. While red and green PhOLEDs have achieved commercial saturation, blue devices suffer from high-energy exciton degradation and insufficient triplet confinement. This Application Note details a precision engineering protocol for utilizing phenylpyrimidine-based hosts —a class of materials chosen for their high electron affinity and robust triplet energy (


). We provide a validated device architecture, a self-verifying fabrication workflow, and critical characterization baselines for researchers aiming to break the external quantum efficiency (EQE) ceiling of 25% in blue devices.

The Material Challenge: Why Phenylpyrimidine?

The Triplet Confinement Bottleneck

Blue phosphorescent emitters (e.g., FIrpic, Ir(dfpMepy)2(pic)) possess high triplet energies (~2.6–2.7 eV). Standard hosts used for green/red devices (like CBP) often fail in blue stacks because their triplet energy is insufficient to prevent reverse energy transfer (back-transfer) from the dopant to the host.

The Phenylpyrimidine Solution

Phenylpyrimidine (Py) derivatives serve as the electron-accepting (A) unit in "Push-Pull" bipolar hosts. When coupled with an electron-donating (D) unit like carbazole or triphenylamine, the resulting D-A molecule offers:

  • High

    
    :  Pyrimidine’s nitrogen atoms stabilize the LUMO without significantly lowering the triplet energy, maintaining 
    
    
    
    .
  • Balanced Transport: The Py core facilitates electron transport, balancing the hole transport provided by the donor moiety, which expands the recombination zone and reduces exciton-polaron quenching.

Molecular Design Logic

The following diagram illustrates the structural logic required for a high-performance phenylpyrimidine host.

MolecularDesign Donor Donor Unit (Carbazole/TPA) Hole Transport Linker Steric Linker (Twisted Phenyl) Breaks Conjugation Donor->Linker C-N Coupling Property Result: High Triplet Energy (Et > 2.8eV) Bipolar Charge Transport Donor->Property Acceptor Acceptor Unit (Phenylpyrimidine) Electron Transport Linker->Acceptor C-C Coupling Linker->Property Prevents orbital overlap Acceptor->Property

Figure 1: Design strategy for bipolar phenylpyrimidine hosts. The twisted linker is critical to maintain high triplet energy by limiting conjugation length.

Validated Device Architecture

To ensure scientific integrity, we utilize a "Reference Stack" based on literature-validated interfaces. This stack minimizes injection barriers and confines excitons within the Emissive Layer (EML).

Reference Device Structure: ITO / HATCN (10nm) / TAPC (40nm) / Host:FIrpic (30nm, 10-15%) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Energy Level Alignment

Proper alignment is non-negotiable. The HOMO of the host must be deep enough to support hole injection, while the LUMO must match the Electron Transport Layer (ETL).

EnergyLevels HATCN HIL (HATCN) LUMO: -5.0 HOMO: -9.5 TAPC HTL (TAPC) LUMO: -1.8 HOMO: -5.5 HATCN->TAPC Hole Inj. EML EML (Py-Host:FIrpic) LUMO: ~-2.6 HOMO: ~-6.0 T1: 2.9 eV TAPC->EML Hole Trans. TAPC->EML Electron Block (LUMO mismatch) TmPyPB ETL (TmPyPB) LUMO: -2.7 HOMO: -6.7 TmPyPB->EML Electron Inj. TmPyPB->EML Hole Block (HOMO mismatch)

Figure 2: Energy level diagram ensuring charge confinement. Note the deep HOMO of TmPyPB acting as a hole blocking layer.

Fabrication Protocol: Vacuum Thermal Evaporation

Pre-requisites:

  • Base Pressure:

    
     Torr.
    
  • Substrate: Pre-patterned Indium Tin Oxide (ITO) on glass.

Phase 1: Substrate Preparation (The Foundation)

Cleanliness is the primary determinant of leakage current.

  • Ultrasonic Bath: Sequential cleaning in Deionized Water + Detergent, Acetone, and Isopropanol (15 mins each).

  • Boiling: Boil in Isopropanol for 5 mins (removes surface residues).

  • UV-Ozone: Treat for 15 mins immediately prior to loading. This increases ITO work function (~4.8 eV) to match HATCN.

Phase 2: Organic Layer Deposition

Crucial: Deposition rates must be stabilized before opening the shutter.

LayerMaterialThicknessRate (

)
Function
HIL HATCN10 nm0.5Hole Injection (Dipole formation)
HTL TAPC40 nm1.0–2.0Hole Transport / Electron Blocking
EML Py-Host : FIrpic30 nm1.0 (Host) / 0.1 (Dopant)Recombination Zone
ETL TmPyPB40 nm1.0–2.0Electron Transport / Hole Blocking
EIL LiF1 nm0.1Electron Injection
Cathode Aluminum100 nm3.0–5.0Electrode

Protocol Note - Co-Evaporation: For the EML, use dual-source evaporation. Monitor rates independently.

  • Calculation: To achieve 10% doping, set Host rate to 1.0

    
     and Dopant rate to ~0.11 
    
    
    
    (accounting for density/molecular weight differences, though 10:1 rate ratio is a standard approximation for initial tuning).
Phase 3: Encapsulation

Blue PhOLEDs are hyper-sensitive to moisture.

  • Transfer to

    
     glovebox without breaking vacuum (if cluster tool available) or minimize exposure.
    
  • Apply UV-curable epoxy and glass cover slip.

  • Cure with UV light (shielding the active pixel area).

Characterization & Self-Validation

A robust scientific workflow requires validating that the device works for the right reasons.

The "Self-Validating" Check

Before running a full lifetime test, perform these checks to validate the host mechanism:

  • Spectral Check: Compare the Electroluminescence (EL) spectrum of the device with the Photoluminescence (PL) spectrum of the pure dopant.

    • Pass: EL matches Dopant PL exactly.

    • Fail: Presence of high-energy shoulders (Host emission) or broad red tails (Exciplex formation).

  • Single-Carrier Devices (SCDs):

    • Fabricate ITO/HATCN/TAPC/Host/TAPC/Al (Hole Only).

    • Fabricate ITO/LiF/TmPyPB/Host/TmPyPB/LiF/Al (Electron Only).

    • Validation: The Current Density-Voltage (J-V) curves should show comparable magnitudes. If Electron-only current is

      
       lower, your Py-Host is not transporting electrons effectively.
      
Expected Performance Metrics

Based on optimized phenylpyrimidine hosts (e.g., 2,4-diphenylpyrimidine derivatives):

MetricTarget ValueSignificance
Turn-on Voltage (

)
2.8 – 3.2 VIndicates efficient injection barriers.
Max EQE (

)
15% – 25%Theoretical max for PhOLED is ~30% (with outcoupling).
CIE Coordinates (0.14, 0.22)Sky-blue (FIrpic standard).
Roll-off (

)

drop
Indicates successful triplet confinement (low TTA).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Efficiency (<10% EQE) Check1 Check EL Spectrum Problem->Check1 Branch1 Host Emission Visible? Check1->Branch1 Branch2 Red-shifted / Broad? Check1->Branch2 Branch3 Spectrum is Pure Blue? Check1->Branch3 Sol1 Incomplete Energy Transfer. Increase Dopant % or Change Host (Higher T1). Branch1->Sol1 Sol2 Exciplex Formation. Host LUMO too deep. Select Host with shallower LUMO. Branch2->Sol2 Sol3 Charge Imbalance. Check Single Carrier Devices. Adjust Layer Thicknesses. Branch3->Sol3

Figure 3: Logic tree for diagnosing low-efficiency blue PhOLEDs.

Critical Failure Mode: Polaron-Triplet Quenching

If efficiency drops steeply at high brightness (Roll-off), the recombination zone is likely too narrow.

  • Fix: Use a "Graded Doping" profile or a double-EML structure (e.g., Hole-Transporting Host layer + Electron-Transporting Host layer) to widen the zone.

References

  • Sasabe, H., et al. (2008).[1] "2-Phenylpyrimidine skeleton-based electron-transport materials for extremely efficient green organic light-emitting devices."[1] Chemical Communications.[1] Link

  • Starykov, H., et al. (2024). "Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs." Materials. Link

  • Liu, Z., et al. (2021).[2] "Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application." Frontiers in Chemistry. Link

  • Tang, X., et al. (2025). "Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs." MDPI. Link

  • Forrest, S., et al. (2025).[3] "Efficiency upgrade for OLED screens: A route to blue PHOLED longevity." University of Michigan News. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity in 5-(4-Bromophenyl)-2-phenylpyrimidine Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Content Type: Troubleshooting Guide & FAQ

Executive Summary: The "Yield Trap"

Synthesizing 5-(4-bromophenyl)-2-phenylpyrimidine is a classic challenge in heterocyclic chemistry. Most researchers initially attempt a Suzuki-Miyaura coupling between 5-bromo-2-phenylpyrimidine and 4-bromophenylboronic acid .

While logically sound, this route often stalls at 40–50% yield due to three convergent failure modes:

  • Catalyst Poisoning: The pyrimidine nitrogens coordinate to Pd(II), arresting the catalytic cycle.

  • Homocoupling: 4-Bromophenylboronic acid is prone to oxidative homocoupling (forming 4,4'-dibromobiphenyl).

  • Protodeboronation: The boronic acid loses the boron moiety before coupling occurs.

This guide provides two distinct solutions:

  • Solution A (Optimization): For researchers committed to the Suzuki route who need a 20-30% yield boost immediately.

  • Solution B (Re-Design): The "Gold Standard" Ring Closure method (Vinamidinium route) for >80% yields and scalable purity.

Part 1: Optimizing the Suzuki Coupling (The "Quick Fix")

If you have the starting materials in hand and must proceed with the cross-coupling approach, follow these protocols to bypass common pitfalls.

The Protocol

Reaction: 5-Bromo-2-phenylpyrimidine + 4-Bromophenylboronic acid


 Product
ParameterStandard (Low Yield)Optimized (High Yield) Why?
Catalyst Pd(PPh

)

Pd(dppf)Cl

· DCM
or XPhos Pd G3
Pd(PPh

)

is air-sensitive and easily poisoned by pyrimidines. Bidentate ligands (dppf) or bulky phosphines (XPhos) prevent this coordination.
Base Na

CO

K

PO

(3.0 equiv)
Phosphate is more basic and facilitates faster transmetalation, outcompeting protodeboronation.
Solvent Toluene/EtOH1,4-Dioxane / Water (4:1) High water content is critical to solubilize the inorganic base and boronate species.
Atmosphere N

Balloon
Argon Sparge (15 min) Oxygen promotes homocoupling of the boronic acid. Sparging is more effective than balloon flushing.
Step-by-Step Optimization Workflow
  • Degassing is Non-Negotiable:

    • Dissolve the halide (1.0 equiv) and boronic acid (1.2 equiv) in Dioxane/Water (4:1).

    • Crucial: Sparge with Argon for 15 minutes before adding the catalyst.

    • Reason: Pd(0) is rapidly oxidized to inactive Pd(II) by dissolved oxygen, and oxygen drives the homocoupling side reaction.

  • Catalyst Addition:

    • Add Pd(dppf)Cl

      
       · DCM  (3-5 mol%).
      
    • If the reaction stalls after 4 hours (check LCMS), add a second portion of catalyst (2 mol%).

  • Temperature Control:

    • Heat to 90°C . Do not exceed 100°C, as protodeboronation of the 4-bromophenyl ring accelerates significantly above this threshold.

Troubleshooting the Suzuki Route

Q: My reaction turns black immediately, and conversion stops. A: This is "Palladium Black" precipitation. It means your ligand has dissociated, and the Pd has aggregated into inactive metal.

  • Fix: Switch to XPhos Pd G3 or Pd(dppf)Cl

    
     . These ligands hold the Pd center more tightly than PPh
    
    
    
    .

Q: I see a major impurity with Mass = Starting Material - Br + H. A: This is Protodeboronation . Your boronic acid lost its boron group before coupling.

  • Fix: Increase the concentration of the reaction (0.5 M). Reduce temperature to 80°C. Switch base to Cs

    
    CO
    
    
    
    (cesium effect stabilizes the boronate intermediate).

Part 2: The "Gold Standard" Ring Closure (The Scalable Solution)

For >80% yields, avoid the Suzuki coupling entirely. Construct the pyrimidine ring after the aryl groups are in place. This method uses Benzamidine and a Vinamidinium Salt .

The Mechanism

This route uses a condensation between a 3-carbon electrophile (derived from 4-bromophenylacetic acid) and a 2-nitrogen nucleophile (benzamidine). It is autocatalytic in yield because it forms a stable aromatic system thermodynamically.

RingClosure Start 4-Bromophenylacetic Acid Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier 80°C, 4h Vinamidinium Vinamidinium Salt (Electrophile) Vilsmeier->Vinamidinium Isolation (PF6 salt) Condensation Cyclization (NaOEt / EtOH) Vinamidinium->Condensation Benzamidine Benzamidine HCl (Nucleophile) Benzamidine->Condensation Product 5-(4-Bromophenyl)-2-phenylpyrimidine (>85% Yield) Condensation->Product Reflux, 6h

Figure 1: The Vinamidinium Ring Closure Pathway. This route avoids palladium catalysis entirely, eliminating issues with catalyst poisoning.

Detailed Protocol (Vinamidinium Route)

Step 1: Synthesis of the Vinamidinium Salt

  • Dissolve 4-bromophenylacetic acid (10 mmol) in DMF (30 mmol).

  • Add POCl

    
      (30 mmol) dropwise at 0°C.
    
  • Heat to 80°C for 4 hours. The acid converts to the 2-(4-bromophenyl)-3-(dimethylamino)acrolein derivative (vinamidinium species).

  • Quench into ice water containing NaPF

    
     (sodium hexafluorophosphate) or NaClO
    
    
    
    .
  • Filter the precipitated yellow solid (Vinamidinium salt). Yield: ~90%.

Step 2: Pyrimidine Cyclization

  • Suspend Benzamidine Hydrochloride (1.1 equiv) and the Vinamidinium Salt (1.0 equiv) in Ethanol.

  • Add NaOEt (2.5 equiv) or NaOMe .

  • Reflux for 4-6 hours.

  • Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Filter and wash with cold ethanol.

Why this is superior:

  • No Catalyst: Zero cost for Pd/Ligands.

  • No Homocoupling: The bromine on the phenyl ring is chemically inert under these conditions.

  • Scalability: Can be run on kilogram scale with simple filtration workup.

FAQs: Technical Troubleshooting

Q: In the Suzuki method, I see a "dimer" impurity. What is it? A: This is likely 4,4'-dibromobiphenyl , formed by the homocoupling of two 4-bromophenylboronic acid molecules.

  • Diagnostic: Check the LCMS. If you see a mass of ~312 (Br-Ph-Ph-Br pattern), it confirms homocoupling.

  • Prevention: This reaction is oxidative.[1] Ensure your Argon sparging is thorough. Reduce the excess of boronic acid to 1.05 equiv and add it slowly (portion-wise) to keep its instantaneous concentration low.

Q: Can I use 5-bromo-2-phenylpyrimidine and 4-bromophenylboronic acid pinacol ester? A: Yes, the pinacol ester is generally more stable towards protodeboronation than the free acid. However, it reacts slower. You must use a stronger base (e.g., K


PO

or Ba(OH)

) to hydrolyze the ester in situ or facilitate transmetalation.

Q: How do I remove residual Palladium from the product? A: Pyrimidines love to bind Palladium. Simple columns often fail to remove it (product looks grey/brown).

  • Method: After the reaction, add SiliaMetS® Thiol or activated charcoal to the organic layer and stir at 50°C for 30 minutes before filtration. Alternatively, wash the organic layer with a 10% aqueous solution of N-Acetylcysteine .

Q: For the Ring Closure, I don't have Benzamidine HCl. Can I use Benzonitrile? A: Not directly in the condensation. You must convert Benzonitrile to Benzamidine first (react with NaOMe/MeOH then NH


Cl). Attempting to react Benzonitrile directly with the vinamidinium salt will not work efficiently.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. Link

    • Explanation: Foundational text on the mechanism, highlighting the role of base and water in the transmetal
  • Vinamidinium Salt Chemistry (Ring Closure)
  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes XPhos/SPhos as superior ligands for preventing N-heterocycle c
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

    • Context: Explains why specific boronic acids degrade and how base selection (fluoride/phosphate vs carbonate)

Sources

Solubility issues of 5-(4-Bromophenyl)-2-phenylpyrimidine in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Bromophenyl)-2-phenylpyrimidine

A Guide to Understanding and Overcoming Solubility Challenges in Ethanol

Welcome to the technical support center for 5-(4-Bromophenyl)-2-phenylpyrimidine. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility of this compound in ethanol. We aim to equip researchers, chemists, and drug development professionals with the knowledge to navigate these challenges effectively in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Science of Solubility

This section addresses the fundamental principles governing the solubility of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Q1: Why does 5-(4-Bromophenyl)-2-phenylpyrimidine exhibit limited solubility in ethanol at room temperature?

A: The solubility behavior of 5-(4-Bromophenyl)-2-phenylpyrimidine is governed by its molecular structure and the resulting intermolecular forces. The principle of "like dissolves like" is key to understanding this issue.[1][2]

  • Molecular Structure: The molecule possesses two large, nonpolar aromatic rings (a phenyl group and a bromophenyl group). These hydrophobic regions dominate the molecule's character, making it inherently lipophilic. A high calculated LogP value of 4.573 confirms this lipophilicity, indicating a strong preference for nonpolar environments over polar ones.[3]

  • Intermolecular Forces: While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors with ethanol's hydroxyl group, the large nonpolar surface area of the molecule hinders effective solvation by the polar ethanol molecules.[2] The process of dissolution requires solvent molecules to overcome the strong intermolecular bonds within the compound's solid crystal lattice.[4] For a large, relatively nonpolar molecule like this one, the energy required to break up the crystal lattice is not sufficiently compensated by the interactions with ethanol at room temperature.

Q2: How does temperature impact the solubility of this compound in ethanol?

A: Temperature is a critical factor. The dissolution of most crystalline organic solids, including pyrimidine derivatives, is an endothermic process.[5][6] This means that energy (in the form of heat) must be supplied to the system to drive the dissolution. Increasing the temperature of the ethanol provides the necessary thermal energy to break the crystal lattice forces of the solid and promotes more favorable solute-solvent interactions, leading to a significant increase in solubility.[7][8] This is why recrystallization from hot ethanol is a common purification technique for many pyrimidine compounds.[9][10]

Q3: Can the purity of my compound affect its observed solubility?

A: Yes, absolutely. Impurities can interfere with the crystal lattice of the primary compound, sometimes leading to unpredictable solubility behavior. More commonly, if the compound has not been properly dried and contains residual nonpolar solvents from its synthesis (e.g., hexane, toluene), these can hinder its interaction with the more polar ethanol, giving the appearance of lower solubility. Conversely, certain impurities might inadvertently enhance solubility. Therefore, using a highly pure and properly dried starting material is crucial for reproducible results.

Part 2: Troubleshooting Guide - Practical Strategies for Enhancing Solubility

This section provides step-by-step protocols to address solubility issues during your experiments. Always begin with a small-scale test before proceeding with valuable materials.

Initial Troubleshooting Workflow

Before selecting a protocol, consult the following decision-making diagram to identify the most appropriate starting point for your specific experimental needs.

G start Solubility Issue Encountered (Incomplete dissolution in ethanol) q_heat Is heating permissible for your experiment/compound? start->q_heat p_thermal Protocol 1: Use Thermal Method q_heat->p_thermal Yes q_cosolvent Is the presence of a co-solvent acceptable? q_heat->q_cosolvent No end_success Homogeneous Solution Achieved p_thermal->end_success p_cosolvent Protocol 2: Use Co-Solvent Method q_cosolvent->p_cosolvent Yes p_sonicate Protocol 3: Use Sonication q_cosolvent->p_sonicate No p_cosolvent->end_success p_sonicate->end_success May only increase rate end_fail Re-evaluate solvent system or experimental design p_sonicate->end_fail

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Thermal Method for Complete Dissolution

This is the most common and effective method, leveraging the principle that solubility increases with temperature.[6][11]

Objective: To dissolve the compound by heating the ethanol solution.

Methodology:

  • Preparation: Place the solid 5-(4-Bromophenyl)-2-phenylpyrimidine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a partial volume of ethanol. Begin stirring to create a slurry.

  • Controlled Heating: Gently heat the mixture on a hot plate with stirring. A reflux condenser is highly recommended to prevent solvent loss, especially if heating for an extended period or near the boiling point.

  • Incremental Solvent Addition: Continue to add small portions of hot ethanol until the solid is fully dissolved, resulting in a clear solution.[9]

  • Application: Use the hot solution immediately for your reaction or proceed to the cooling phase for recrystallization.

Causality: Heating provides the energy required to overcome the compound's crystal lattice energy, allowing the ethanol molecules to solvate it effectively.[5]

Self-Validation: A clear, transparent solution with no visible particulates at the elevated temperature indicates successful dissolution. If the compound precipitates upon cooling, it confirms that you have created a supersaturated solution.

Protocol 2: Co-Solvency Method

This method involves adding a small amount of a secondary, miscible solvent to modify the polarity of the primary solvent, enhancing its dissolving power.[12][13]

Objective: To increase solubility at room temperature by creating a solvent mixture.

Methodology:

  • Initial Suspension: Suspend the compound in the desired volume of ethanol at room temperature.

  • Co-Solvent Selection: Choose a co-solvent. For this compound, a more powerful, aprotic solvent is often effective.

    • Option A (High Power): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Option B (Less Polar): Tetrahydrofuran (THF) or Dichloromethane (DCM). The choice depends on the requirements of your subsequent experimental steps.

  • Titration: Add the selected co-solvent dropwise to the stirring ethanol suspension until the solid dissolves completely. Aim to use the minimum amount necessary (typically <10% v/v).

  • Equilibration: Allow the solution to stir for 10-15 minutes to ensure it remains stable and homogeneous.

Causality: Co-solvents work by disrupting the solvent-solvent interactions of ethanol and creating a new solvent environment with a polarity better suited to solvate the large, lipophilic regions of the target molecule.[13]

Self-Validation: The formation of a stable, clear solution at room temperature that does not precipitate over a short observation period validates this method.

Protocol 3: Particle Size Reduction via Sonication

This physical method increases the rate of dissolution but not necessarily the thermodynamic solubility limit. It is best used for preparations that are known to be slow to dissolve.

Objective: To accelerate the dissolution process.

Methodology:

  • Preparation: Prepare a suspension of the compound in ethanol in a vial or flask.

  • Sonication: Place the vessel in a sonication bath.

  • Application of Energy: Sonicate the suspension for 5-15 minute intervals. Check for dissolution progress during each interval.

  • Observation: Continue until the solid is dissolved or until it becomes clear that no further dissolution is occurring.

Causality: The high-frequency sound waves create cavitation bubbles that physically break down the solid particles, increasing the surface area available for interaction with the solvent.[4]

Self-Validation: A faster rate of dissolution compared to simple stirring indicates the method is working. If the compound does not fully dissolve, it means you have reached its solubility limit in ethanol at that temperature.

Summary of Troubleshooting Methods
MethodPrimary MechanismBest ForConsiderations
Thermal (Heating) Increases thermodynamic solubilityAchieving high concentrations, recrystallizationCompound must be thermally stable; solution may be supersaturated upon cooling.
Co-Solvency Modifies solvent polarityPreparing stable room-temperature solutionsCo-solvent must be compatible with the downstream application; may complicate solvent removal.
Sonication Increases dissolution rate via particle size reductionOvercoming slow dissolution kineticsDoes not increase the intrinsic solubility limit; may cause localized heating.

Part 3: Advanced Topics & Safety

Q4: I successfully dissolved my compound in hot ethanol, but it crashed out as a fine powder when it cooled. How can I get better crystals?

A: This indicates rapid precipitation from a highly supersaturated solution. To promote the growth of larger, purer crystals, you must slow down the cooling process.[9] Try insulating the flask by placing it within a larger beaker or covering it with glass wool. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is critical for controlled crystal growth.

Q5: I need to prepare a 10 mg/mL stock solution at room temperature for an assay, but it won't fully dissolve. What should I do?

A: This suggests that 10 mg/mL is above the compound's solubility limit in pure ethanol at room temperature. The most practical solution is the Co-Solvency Method (Protocol 2) . A common strategy in biological assays is to first dissolve the compound at a high concentration in DMSO (e.g., 100 mg/mL) and then perform a serial dilution into your final ethanol-based medium.[14] This ensures the final concentration of DMSO is very low while keeping the compound in solution. Always run a vehicle control with the same final co-solvent concentration in your assay.

Q6: What are some alternative solvents if ethanol is unsuitable for my reaction?

A: The choice of solvent is highly dependent on your experimental needs.

  • Other Alcohols: Methanol may offer slightly different solubility properties.[11] Isopropanol is less polar and may be a good choice.

  • Aprotic Polar Solvents: For high solubility, DMSO and DMF are excellent choices, though they have high boiling points and can be difficult to remove.[14][15]

  • Ethers: Tetrahydrofuran (THF) or 2-Methyl-THF can be effective for compounds with aromatic character.

  • Aromatic Solvents: Toluene or Xylene will readily dissolve the compound but are nonpolar and may not be suitable for many reaction types.

Safety & Handling Precautions

As a matter of good laboratory practice, always handle 5-(4-Bromophenyl)-2-phenylpyrimidine with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Work in a well-ventilated area or a chemical fume hood.[17][18]

  • Avoid creating dust.

  • Wash hands thoroughly after handling.[17]

  • Consult the full Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.

References

  • Asian Journal of Research in Chemistry. (2017). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • Google Patents. (CA2815321C).
  • Solubility of Things. Pyrimidine. [Link]

  • Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • ResearchGate. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. [Link]

  • ACS Publications. (2014). Solubility and Solubility Modeling of Polycyclic Aromatic Hydrocarbons in Subcritical Ethanol and Water Mixtures. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chemsrc. 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1. [Link]

  • PubChem. 5-(4-Bromophenyl)-4,6-dichloropyrimidine. [Link]

  • SAFETY DATA SHEET. (2016). [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • Google Patents. (US2235638A).
  • PMC. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Angene Chemical. Pyrimidine, 5-(4-bromophenyl)-|160377-42-4. [Link]

  • Reddit. (2025). Ethanol as a polar solvent vs. aromatic chemicals. [Link]

  • ResearchGate. (2014). (PDF) Green Synthesis of Pyrimidine Derivative. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Link]

  • Solubility for Common Extractable Compounds. [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

Sources

Technical Support Center: Purification of 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering questions about the purification of 5-(4-Bromophenyl)-2-phenylpyrimidine by recrystallization.

Welcome to the technical support resource for the purification of 5-(4-Bromophenyl)-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Question 1: I've dissolved my crude 5-(4-Bromophenyl)-2-phenylpyrimidine in the hot solvent, but no crystals are forming upon cooling. What's wrong?

Answer:

This is the most common issue encountered during recrystallization and typically points to one of two primary causes: excessive solvent or a supersaturated solution that resists nucleation.

  • Potential Cause 1: Excessive Solvent. The concentration of your compound in the solvent is too low to become saturated as it cools. The ideal recrystallization solvent dissolves the target compound sparingly at room temperature but completely at its boiling point[1]. If too much solvent is used, the solution will remain unsaturated even when cold.

  • Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent. Bring the solution back to a boil to ensure everything is redissolved, and then attempt to cool it again. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good recovery[2].

  • Potential Cause 2: Lack of Nucleation. Crystal growth requires a starting point, or a "nucleus." A perfectly smooth, clean flask and a highly pure compound can sometimes lead to a stable, supersaturated solution where crystals fail to form spontaneously[3].

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass provide a surface for the initial crystals to form[4].

    • Add a Seed Crystal: If you have a small amount of pure 5-(4-Bromophenyl)-2-phenylpyrimidine, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth[3][4].

    • Drastic Cooling: If the above methods fail, try cooling the flask in an ice-salt bath. However, be aware that rapid cooling can sometimes trap impurities, so this should be a last resort[3].

Question 2: My product is "oiling out" instead of forming solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens when the compound is significantly impure or when the solution is cooled too quickly.

  • Potential Cause 1: High Impurity Load. Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

  • Solution: The best approach is often to recover the material and perform a preliminary purification. Remove the solvent via rotary evaporation, and consider a different purification technique, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization again[3].

  • Potential Cause 2: Inappropriate Cooling Rate or Solvent Choice. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (in a mixed-solvent system, add more of the more "soluble" solvent) to lower the saturation temperature[4]. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote gradual cooling, which favors the formation of well-ordered crystals over an oil[3].

Question 3: My final yield of pure crystals is very low. Where did my product go?

Answer:

A low yield is typically a result of procedural inefficiencies, primarily related to solvent volume or premature crystallization.

  • Potential Cause 1: Using Too Much Solvent. As discussed in Question 1, excess solvent will not only hinder crystallization but will also keep a larger fraction of your product dissolved in the mother liquor, even after cooling[4].

  • Solution: Before you discard the filtrate (mother liquor), test it. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product[4]. You can recover this by evaporating some solvent and attempting a second crystallization.

  • Potential Cause 2: Premature Crystallization During Hot Filtration. If your crude product contained insoluble impurities that required a hot gravity filtration step, your product may have crystallized on the filter paper or in the funnel stem.

  • Solution: To prevent this, use a slight excess of hot solvent (around 10-20%) before filtering to ensure the compound remains dissolved[2]. Additionally, pre-heat the filtration funnel and the receiving flask with hot solvent vapor to prevent cooling upon contact[2].

  • Potential Cause 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your purified product.

  • Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing 5-(4-Bromophenyl)-2-phenylpyrimidine?

A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[1]. For a compound with multiple aromatic rings like this one, moderately polar solvents are often a good starting point[5]. A literature search for similar structures is highly recommended. For instance, a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been successfully recrystallized from an ethanol-acetone mixture[6][7]. This suggests that single solvents like ethanol or acetone, or mixed solvent systems like ethanol/water, ethyl acetate/heptane, or acetone/water could be effective[8]. Small-scale solubility tests are essential to determine the optimal system empirically.

Q: What are the likely impurities in my sample?

A: Impurities depend on the synthetic route but can include unreacted starting materials, reagents from previous steps (like N-Bromosuccinimide if used for bromination), and side-products. For pyrimidine syntheses, common impurities can be incompletely cyclized intermediates or related pyrimidine analogs[6][9]. If the crude product has a strong color, this often indicates the presence of polymeric or highly conjugated impurities, which can sometimes be removed with activated charcoal[2].

Q: When should I use a single-solvent versus a mixed-solvent system?

A: A single-solvent system is preferred for its simplicity when you can find a solvent that meets the "soluble hot, insoluble cold" criteria perfectly. However, it is often difficult to find a single solvent with the ideal solubility profile. A mixed-solvent system is used when no single solvent is suitable[1]. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" (or anti-solvent) in which it is poorly soluble, until the solution becomes cloudy. The cloudiness indicates the point of saturation. A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly.

Data Summary: Solvent Selection

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes key parameters for consideration.

ParameterIdeal CharacteristicRationale
Solubility Gradient High solubility at high temperatures, low solubility at low temperatures.This is the fundamental principle allowing for dissolution when hot and precipitation upon cooling, maximizing yield[1][10].
Impurity Solubility Impurities should be either completely soluble or completely insoluble in the solvent.If impurities are highly soluble, they remain in the mother liquor. If insoluble, they can be removed by hot filtration[1].
Boiling Point Should be lower than the melting point of the solute.Prevents the compound from melting or "oiling out" before it dissolves.
Chemical Inertness The solvent must not react with the compound being purified.Ensures the chemical integrity of the final product.
Volatility The solvent should be volatile enough to be easily removed from the purified crystals.Facilitates the final drying step to obtain a pure, solvent-free solid[10].

Experimental Protocol: Recrystallization of 5-(4-Bromophenyl)-2-phenylpyrimidine

This protocol is a recommended starting point based on the properties of structurally similar compounds. An ethanol/water mixed-solvent system is proposed.

1. Dissolution:

  • Place the crude 5-(4-Bromophenyl)-2-phenylpyrimidine (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a minimal volume of ethanol and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely. Add the ethanol in small portions to avoid using a large excess.

2. Induction of Saturation:

  • While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities[2].

  • Perform a hot gravity filtration to remove the charcoal.

4. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals[3].

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflows

Recrystallization Process Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B  1. Dissolve C Hot Solution B->C D Optional: Add Charcoal C->D E Hot Gravity Filtration D->E if colored F Cool Slowly to Room Temp D->F if clear E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for the purification of a solid compound by recrystallization.

Troubleshooting Flowchart

G cluster_yes cluster_no start Cooling Solution q1 Do Crystals Form? start->q1 q2 Are Crystals Oily? q1->q2 Yes no_xtal_cause Cause: Too much solvent or no nucleation? q1->no_xtal_cause No success Proceed to Filtration q2->success No oil_sol Re-heat, Add More 'Good' Solvent, Cool Slowly q2->oil_sol Yes oil_sol->start Retry Cooling sol_1 Boil Off Some Solvent no_xtal_cause->sol_1 sol_2 Scratch Flask or Add Seed Crystal no_xtal_cause->sol_2 sol_1->start Retry Cooling sol_2->start Retry Cooling

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Important Chemistry Tips-Solvents choose for recrystalliz
  • 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1. (2025). Chemsrc.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Solvent Choice. University of York Chemistry Teaching Labs.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
  • Go-to recrystalliz
  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Tips & Tricks: Recrystalliz
  • CAS NA 5-(4-Bromophenyl)-6-Chloropyrimidin-4-Ol Impurity. Anant Pharmaceuticals Pvt. Ltd..

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from the synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this and similar biaryl compounds. Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream chemistry, necessitating its removal to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively remove palladium from your reaction mixture, ensuring the purity and integrity of your final product.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of 5-(4-Bromophenyl)-2-phenylpyrimidine.

Problem 1: Persistent Gray or Black Coloration of the Product After Initial Filtration

  • Symptom: Your isolated 5-(4-Bromophenyl)-2-phenylpyrimidine product has a gray or black tint, indicating the presence of residual palladium, even after passing the reaction mixture through standard filter paper.

  • Root Cause Analysis: This is often due to the formation of fine, colloidal palladium(0) particles that are too small to be captured by conventional filtration. It can also indicate the presence of soluble palladium species that remain in the filtrate.

  • Corrective Actions:

    • Celite Filtration: A simple yet effective first step is to filter the reaction mixture through a pad of Celite.[3] The diatomaceous earth provides a porous filter bed that can trap these fine particles.

    • Activated Carbon Treatment: If Celite filtration is insufficient, treatment with activated carbon can adsorb both colloidal and some soluble palladium species.[4]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: After treating the reaction mixture with a palladium scavenger, the residual palladium levels, as determined by analytical methods like ICP-MS, remain unacceptably high.[5][6][7]

  • Root Cause Analysis: The inefficiency of a scavenger can be attributed to several factors: incorrect scavenger selection for the palladium's oxidation state, insufficient contact time or amount of scavenger, or strong complexation of palladium by the product or ligands.

  • Corrective Actions:

    • Scavenger Screening: There is no universally effective scavenger, as performance depends on the specific API and its interaction with palladium.[7] It is advisable to screen a small panel of scavengers. Thiol-based scavengers are generally effective for Pd(II), while others may be more suitable for Pd(0).[8]

    • Optimize Scavenging Conditions: Ensure adequate stirring and sufficient reaction time for the scavenger to interact with the palladium. Increasing the temperature may enhance the scavenging rate, but the thermal stability of 5-(4-Bromophenyl)-2-phenylpyrimidine should be considered.

    • Combination Approach: A multi-step purification process is often more effective.[1] For instance, an initial filtration through Celite to remove bulk palladium can be followed by treatment with a high-affinity scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the different types of palladium scavengers and how do I choose the right one?

A1: Palladium scavengers can be broadly categorized based on their functional groups and support material. Common types include:

  • Thiol-functionalized silica: Highly effective for scavenging Pd(II) species.

  • Amine-functionalized silica: Can scavenge various palladium species.

  • Phosphine-functionalized supports: Useful for scavenging palladium complexes.

  • Activated Carbon: A cost-effective option for general palladium removal.[4]

  • Specialized Scavengers: Products like QuadraSil™, SiliaMetS®, and various functionalized resins offer high efficiency and selectivity.

The choice of scavenger depends on the oxidation state of the palladium in your reaction mixture and the nature of your product. A screening study is the most reliable way to identify the optimal scavenger for your specific application.

Q2: How can I determine the amount of residual palladium in my product?

A2: Accurate quantification of residual palladium is crucial for process optimization and quality control. The most common and sensitive methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis, offering very low detection limits.[6]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying metal content.[7]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for metal analysis.

  • High-Throughput Fluorometric Assays: These offer a faster and less expensive way to semi-quantify palladium levels during process development.[5][7]

Q3: Is crystallization an effective method for palladium removal?

A3: Yes, crystallization can be a very effective method for removing palladium, especially if the palladium impurities are not readily co-crystallized with your product. The success of this method depends on identifying a suitable solvent system where 5-(4-Bromophenyl)-2-phenylpyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium species remain in the mother liquor.

Q4: Can I reuse the palladium catalyst?

A4: Recovery and reuse of the palladium catalyst are economically and environmentally beneficial. This can be achieved by using heterogeneous catalysts or by developing methods to recover the homogeneous catalyst from the reaction mixture, for example, by precipitation and filtration.

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Filtration through Celite
  • Preparation: Place a plug of glass wool at the bottom of a sintered glass funnel.

  • Packing: Add a layer of Celite (approximately 1-2 cm thick) over the glass wool and gently press it down to create a uniform pad.

  • Pre-wetting: Pre-wet the Celite pad with the solvent that will be used to dilute the reaction mixture. This prevents the pad from being disturbed during filtration.

  • Filtration: Dilute the crude reaction mixture with a suitable solvent in which 5-(4-Bromophenyl)-2-phenylpyrimidine is soluble. Slowly pour the diluted mixture onto the Celite pad.

  • Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Collection: Collect the filtrate, which should be significantly clearer.

Protocol 2: Activated Carbon Treatment
  • Addition: After the reaction is complete, cool the mixture to room temperature. Add activated carbon (e.g., 5-10 wt% relative to the theoretical product weight) to the reaction flask.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

  • Removal: Remove the activated carbon by filtration through a pad of Celite as described in Protocol 1.

Protocol 3: Solid-Supported Scavenger Treatment
  • Selection: Choose an appropriate solid-supported scavenger based on a preliminary screening.

  • Addition: Add the scavenger (typically 2-5 equivalents relative to the initial palladium loading) to the solution of the crude product.

  • Agitation: Stir the mixture at a suitable temperature for a predetermined time (e.g., 2-24 hours).

  • Filtration: Filter off the scavenger and wash it with a fresh portion of the solvent.

  • Analysis: Analyze the filtrate for residual palladium content using a suitable analytical technique.

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

MethodTypical EfficiencyProsCons
Celite Filtration Variable, good for bulk removalSimple, inexpensive, fastIneffective for soluble or highly dispersed palladium
Activated Carbon Good to excellentInexpensive, widely applicableCan sometimes adsorb the product, leading to yield loss
Solid-Supported Scavengers ExcellentHigh selectivity and efficiencyHigher cost, may require optimization
Crystallization Potentially excellentCan provide very pure productRequires suitable solvent system, may not be universally applicable

Visualization of Workflow

Below is a diagram illustrating a typical workflow for the removal of a palladium catalyst from a reaction mixture.

Palladium_Removal_Workflow cluster_0 Initial Purification cluster_1 Scavenging cluster_2 Final Purification & Analysis Reaction_Mixture Crude Reaction Mixture (Product + Pd Catalyst) Celite_Filtration Celite Filtration Reaction_Mixture->Celite_Filtration Removes insoluble Pd Filtrate_1 Filtrate (Reduced Pd) Celite_Filtration->Filtrate_1 Scavenger_Treatment Scavenger Treatment (e.g., Thiol-Silica) Filtrate_1->Scavenger_Treatment Removes soluble Pd Filtration_2 Filtration Scavenger_Treatment->Filtration_2 Filtrate_2 Purified Solution Filtration_2->Filtrate_2 Solvent_Removal Solvent Removal Filtrate_2->Solvent_Removal Crystallization Crystallization (Optional) Solvent_Removal->Crystallization Final_Product Pure Product (<10 ppm Pd) Crystallization->Final_Product ICP_MS_Analysis ICP-MS Analysis Final_Product->ICP_MS_Analysis Quality Control

Caption: A typical workflow for palladium catalyst removal.

Logical Decision-Making Diagram

This diagram outlines a decision-making process for selecting a suitable palladium removal strategy.

Decision_Tree Start Product Contaminated with Palladium Q1 Is the product visibly discolored (gray/black)? Start->Q1 Celite Perform Celite Filtration Q1->Celite Yes Scavenging Proceed to Scavenging Q1->Scavenging No Q2 Is Pd level acceptable post-filtration? Celite->Q2 Q2->Scavenging No End Pure Product Q2->End Yes Screen_Scavengers Screen a panel of scavengers (Thiol, Amine, Carbon, etc.) Scavenging->Screen_Scavengers Q3 Is a suitable crystallization solvent known? Crystallize Perform Crystallization Q3->Crystallize Yes Q3->End No Crystallize->End Optimize_Scavenging Optimize scavenger loading, time, and temperature Screen_Scavengers->Optimize_Scavenging Optimize_Scavenging->Q3

Caption: Decision tree for palladium removal strategy.

References

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2017). ACS Omega, 2(7), 3466–3471. Retrieved from [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016). Google Patents.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2013). Organic Process Research & Development, 17(1), 108-113. Retrieved from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2011). Pharmaceutical Technology. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, 27(10), 1756-1773. Retrieved from [Link]

  • Your trick to remove residual palladium. (2023). Reddit. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters, 13(7), 1152-1159. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Failures with Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes finicky transformation. The electron-deficient nature of the pyrimidine ring, while making it an attractive scaffold in medicinal chemistry, introduces specific hurdles in Suzuki coupling.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and practical field experience, to help you navigate and resolve common experimental failures.

I. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its coordinating ligand is paramount for a successful Suzuki coupling, especially with challenging substrates like electron-deficient pyrimidines. The electronic properties and steric bulk of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4]

Q1: My reaction shows low to no conversion. How do I know if my catalyst or ligand is the problem?

A: This is a classic issue often pointing to problems with catalyst activation or stability. The electron-deficient nature of the pyrimidine ring can make oxidative addition more facile compared to electron-rich arenes; however, the nitrogen atoms can also coordinate to the palladium center, leading to catalyst deactivation.[2][5]

Troubleshooting Steps & Rationale:

  • Switch to Electron-Rich, Bulky Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., PCy₃, P(tBu)₃), are often more effective.[3][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which can accelerate the oxidative addition step and prevent the formation of inactive catalyst complexes.[3][5]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable palladium complexes, which can be highly active for the coupling of challenging substrates, including heteroaryl chlorides.

  • Use Pre-formed Catalysts: To ensure the presence of the active Pd(0) species, consider using pre-catalysts like Pd₂(dba)₃ in combination with a ligand, or well-defined Pd(II) pre-catalysts that are easily reduced in situ (e.g., Pd(dppf)Cl₂).[6][7] Some modern pre-catalysts are designed for high stability and activity.[3]

Experimental Protocol: Ligand Screening

A systematic screening of ligands is a robust way to identify the optimal choice for your specific substrates.

  • Set up a parallel series of reactions in small vials.

  • To each vial, add your pyrimidine halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and a chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Add a consistent palladium source (e.g., Pd₂(dba)₃, 2 mol %) to each vial.

  • To each vial, add a different ligand (4-5 mol %), such as PPh₃, SPhos, XPhos, and an NHC ligand precursor.

  • Add the degassed solvent, seal the vials, and run the reactions under identical conditions (temperature, time).

  • Analyze the results by LC-MS or ¹H NMR to determine the conversion to the desired product.

Q2: I'm observing significant amounts of dehalogenation byproduct. What's causing this and how can I prevent it?

A: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with electron-deficient heteroaryl halides.[8] It often arises from the formation of a palladium-hydride (Pd-H) species, which can be generated from the base, solvent, or trace water.[8]

Mitigation Strategies:

  • Ligand Choice: Bulkier, more electron-rich ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[8]

  • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[8]

  • Solvent System: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is used as a co-solvent, its concentration should be minimized.[8]

II. The Crucial Roles of Base and Solvent

The base and solvent system is not merely an inert medium; it actively participates in the catalytic cycle, primarily in the crucial transmetalation step.[9][10] For electron-deficient pyrimidines, the right combination is key to success.

Q3: My reaction is sluggish, and I suspect the transmetalation step is the bottleneck. How can I speed it up?

A: A slow transmetalation is a common issue, especially with electron-deficient systems.[11] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

Optimization Strategies:

  • Base Screening: The choice of base can have a dramatic effect on the reaction rate and yield. A common screening panel includes K₂CO₃, Cs₂CO₃, K₃PO₄, and sometimes aqueous NaOH. Stronger bases can promote the transmetalation step.[12] However, excessively strong bases can lead to side reactions.

  • Solvent Polarity: The solvent system influences the solubility of the reagents and the activation of the boronic acid by the base. Often, a mixture of an aprotic solvent (like dioxane or toluene) and a polar protic solvent (like water or ethanol) is beneficial.[12] The water can help dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can sometimes enhance the reaction rate by facilitating the interaction between the organic and aqueous phases.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields for the Suzuki coupling of a model dichloropyrimidine system, illustrating the impact of different reaction components.

Table 1: Catalyst and Ligand Screening [7]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71A common starting point, often effective.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃SPhos>90Buchwald ligands often show superior performance.
Pd(dppf)Cl₂-~85A reliable pre-catalyst for many systems.

Table 2: Base and Solvent Screening

BaseSolventYield (%)Notes
K₂CO₃Dioxane/H₂O65A mild and often effective combination.
K₃PO₄Dioxane88A stronger, non-aqueous base that can be very effective.
Cs₂CO₃THF/H₂O75A soluble and strong base.
NaOH (aq)Toluene50Can be effective but may promote side reactions.

III. Substrate-Related Issues: The Boronic Acid and the Pyrimidine

The stability and purity of both coupling partners are critical. Electron-deficient pyrimidines and their corresponding boronic acids can be prone to decomposition and side reactions.

Q4: I'm seeing a lot of homocoupling of my boronic acid. What's the cause?

A: Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, can occur under several conditions, including the presence of oxygen and certain palladium species.[13]

Solutions:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • High-Purity Reagents: Use fresh, high-purity boronic acid. Older samples may have partially decomposed.

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q5: My pyrimidine boronic acid seems to be decomposing. How can I improve its stability?

A: Pyrimidine boronic acids, particularly those with the boronic acid group at the 2- or 4-position, can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[2][6]

Stabilization Strategies:

  • Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[13][14] They are excellent alternatives for unstable boronic acids.

  • Potassium Trifluoroborate Salts: These salts are also more stable than boronic acids and can be used directly in Suzuki couplings.

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions with a base like K₃PO₄ can minimize protodeboronation.[4]

IV. Reaction Conditions: Temperature and Time

Optimizing the reaction temperature and duration is the final piece of the puzzle.

Q6: My reaction is not going to completion, even with an optimized catalyst system. Should I just increase the temperature?

A: While increasing the temperature can accelerate a sluggish reaction, it can also promote decomposition and side reactions like protodeboronation.[7]

A More Nuanced Approach:

  • Stepwise Temperature Increase: If your reaction is slow at a moderate temperature (e.g., 80 °C), try increasing it in increments (e.g., to 90 °C, then 100 °C), monitoring for both product formation and byproduct accumulation.

  • Microwave Irradiation: Microwave-assisted Suzuki couplings can significantly shorten reaction times and often improve yields, even at lower catalyst loadings.[7][15] The rapid heating can favor the desired reaction pathway over slower decomposition processes.

  • Extended Reaction Time: For some robust catalyst systems, simply extending the reaction time at a moderate temperature can be sufficient to drive the reaction to completion without significant side product formation.

V. Visualizing the Process: Diagrams and Workflows

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Base (NaOR') Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Is the catalyst/ligand system optimal? start->catalyst_check ligand_screen Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst_check->ligand_screen No base_solvent_check Is the base/solvent combination appropriate? catalyst_check->base_solvent_check Yes ligand_screen->base_solvent_check base_screen Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems base_solvent_check->base_screen No substrate_check Are the substrates stable? base_solvent_check->substrate_check Yes base_screen->substrate_check boronate_ester Use boronate ester or trifluoroborate salt substrate_check->boronate_ester No conditions_check Are reaction conditions optimized? substrate_check->conditions_check Yes boronate_ester->conditions_check temp_mw Optimize temperature or try microwave irradiation conditions_check->temp_mw No success Successful Coupling conditions_check->success Yes temp_mw->success

Caption: A decision-making workflow for troubleshooting Suzuki coupling failures.

VI. References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Luo, G., Chen, L., & Dubinina, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Naseer, M. M., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chilean Chemical Society, 59(4), 2717-2720. Retrieved from [Link]

  • G-H, O., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • de Vries, A. H. M., & de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4143-4152. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ben-Iffa, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(10), 3845-3857. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

Sources

Column chromatography solvent systems for phenylpyrimidine separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems for Phenylpyrimidine Separation

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Phenylpyrimidine Challenge

Welcome to the Separation Science Support Hub. You are likely here because your phenylpyrimidine derivative—a scaffold critical in kinase inhibitor development (e.g., Ibrutinib analogs)—is failing standard purification protocols.

The Core Conflict: Phenylpyrimidines possess a "Dr. Jekyll and Mr. Hyde" physicochemical profile. The phenyl ring confers significant lipophilicity, while the pyrimidine nitrogens act as Lewis bases. When these basic nitrogens encounter the acidic silanol groups (


) on standard silica gel, they form reversible hydrogen bonds.

The Result: Severe peak tailing, band broadening, and co-elution of impurities.[1] This guide provides the solvent architectures and protocols to break these interactions and achieve baseline resolution.

Module 1: Solvent System Selection Matrix

Do not rely solely on Hexane/Ethyl Acetate. Phenylpyrimidines often require "modifier" systems to suppress silanol activity. Use the table below to select your starting point based on your compound's behavior.

Solvent SystemComposition Ratio (v/v)Target ApplicationTechnical Notes
Standard Non-Polar Hexane : EtOAc (3:1 to 1:1)Lipophilic, non-basic analogsRisk: Often causes tailing for free amines. Only use if

without streaking.
The "Gold Standard" DCM : MeOH (98:2 to 90:10)Polar derivatives, free aminesRisk:Exothermic. Silica + MeOH generates heat, which can boil DCM and crack columns.
The "Silanol Blocker" DCM : MeOH :

(90:9:1)
Severe tailing, basic residuesAmmonia effectively competes for silanol sites, sharpening peaks.
Greener Alternative Heptane : EtOAc : EtOH (5:3:[2]2)General purificationEthanol provides proton-donor capability to reduce tailing without the toxicity of DCM.
Selectivity Shifter Toluene : Acetone (9:1 to 7:3)Regioisomer separation Toluene engages in

interactions with the phenyl ring, altering selectivity compared to alkanes.

Module 2: Troubleshooting Peak Tailing (The Silanol Effect)

If your compound streaks from the baseline to the solvent front, you are experiencing the "Silanol Effect." The acidic protons on the silica surface are protonating your pyrimidine nitrogen.

Mechanism of Action

Standard silica gel has a surface pH of ~5.0. Basic phenylpyrimidines (


 ~ 2-5) interact with these sites. To fix this, we must introduce a Sacrificial Base .
Protocol: The Triethylamine (TEA) Pre-Treatment

Instead of just adding TEA to your mobile phase (which can interfere with Mass Spec if not removed), pre-treat the column.

  • Slurry Preparation: Pack your column with standard silica.

  • Neutralization Flush: Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., Hexane/EtOAc) to remove excess free TEA.

  • Result: The TEA remains bound to the most acidic silanol sites, "capping" them. Your phenylpyrimidine will now elute based on polarity, not acidity.

Diagnostic Workflow

Use the following logic flow to diagnose and treat peak shape issues.

TailingLogic Start Issue: Peak Tailing / Streaking CheckStructure Does structure have free basic amines? Start->CheckStructure StandardSilica Standard Silica Interaction (Acidic Silanols) CheckStructure->StandardSilica Yes CheckSolubility Is compound soluble in Mobile Phase? CheckStructure->CheckSolubility No AddModifier Add 1% TEA or NH4OH to Mobile Phase StandardSilica->AddModifier Fix 1 SwitchPhase Switch Stationary Phase (Alumina or C18) AddModifier->SwitchPhase Tailing Persists DryLoad Switch to Dry Loading (See Module 3) CheckSolubility->DryLoad No (Precipitation) CheckSolubility->SwitchPhase Yes (Still Tailing)

Figure 1: Decision matrix for diagnosing and resolving peak tailing in basic heterocycles.

Module 3: Solubility & Loading Techniques

Phenylpyrimidines often exhibit poor solubility in non-polar solvents (Hexane) but high solubility in chlorinated solvents (DCM). Loading a DCM solution onto a Hexane-equilibrated column usually causes the compound to precipitate at the head of the column, blocking flow and ruining resolution.

Protocol: Solid Load (Dry Load)

This is the mandatory loading method for phenylpyrimidines if your mobile phase contains more than 50% Hexane/Heptane.

  • Dissolution: Dissolve your crude mixture in the minimum amount of DCM or Acetone.

  • Adsorption: Add silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 to the flask.

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshoot: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder onto the top of your pre-packed column.

  • Protection: Add a small layer of sand on top to prevent disturbing the silica bed when pouring solvent.

Module 4: Separation of Regioisomers

A common synthetic route to phenylpyrimidines involves nucleophilic aromatic substitution (


), which frequently produces regioisomers (e.g., N-alkylation at N1 vs. N3). These isomers often have identical 

values in Hexane/EtOAc.
The Selectivity Triangle Strategy

To separate isomers, you must change the selectivity mechanism , not just the solvent strength.

  • Change the Proton Donor/Acceptor:

    • If using MeOH (proton donor), switch to Acetonitrile or Acetone (dipole-dipole only).

  • Engage

    
     Interactions: 
    
    • Switch the non-polar component from Hexane to Toluene . The toluene interacts with the phenyl ring of your substrate. Isomers often have different steric accessibility to the phenyl ring, leading to different retention times in toluene.

  • Change the Stationary Phase:

    • If silica fails, use Neutral Alumina . Alumina has a different surface pH and geometry, often resolving isomers that co-elute on silica.

Method Development Workflow

MethodDev TLC TLC Screening (Hex/EtOAc) Separation Separation? TLC->Separation Success Proceed to Flash Separation->Success Delta Rf > 0.15 ChangeMod Change Modifier (Swap MeOH for Acetone) Separation->ChangeMod Co-elution ChangeSolv Change Non-Polar (Swap Hex for Toluene) ChangeMod->ChangeSolv Still Co-eluting ChangeStat Change Stationary (Alumina / C18) ChangeSolv->ChangeStat Fails

Figure 2: Step-by-step logic for optimizing separation of difficult regioisomers.

Frequently Asked Questions (FAQs)

Q: I used DCM/MeOH (9:1) and my column cracked. What happened? A: Adsorption of Methanol onto Silica is exothermic . When you introduce MeOH to a DCM-equilibrated column, the heat generated boils the DCM (b.p. 40°C), creating gas pockets that crack the silica bed. Fix: Equilibrate the column with the starting % of MeOH/DCM before loading, or start with a gradient of 0% to 10% MeOH very slowly.

Q: My compound is stuck at the baseline even with 10% MeOH. Can I go higher? A: Do not exceed 15-20% MeOH in DCM on standard silica. High MeOH concentrations can dissolve the silica matrix, contaminating your product. Fix: If you need >10% MeOH, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile.

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone is an excellent solvent for phenylpyrimidines. However, Acetone absorbs UV light below 330nm. If you are using a flash system with a UV detector, ensure you monitor at a wavelength >330nm or use a solvent with a lower UV cutoff (like Acetonitrile).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic technique for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • Teledyne ISCO. (2012).[4] RediSep amine functionalized column: Purification of high pKa organic compounds. Application Note.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Technical Blog.

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry Guides.

Sources

Minimizing homocoupling impurities in pyrimidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling Impurities

Status: Active Guide Maintained By: Senior Application Scientist Team Last Updated: February 17, 2026

Executive Summary & Scope

Pyrimidine derivatives are notoriously difficult substrates in cross-coupling reactions due to their electron-deficient nature and the propensity of the pyrimidine nitrogen to coordinate with (and poison) palladium catalysts.

This guide addresses the single most persistent impurity profile in these syntheses: Homocoupling .

  • Oxidative Homocoupling (Nucleophile Dimerization):

    
     (e.g., Boronic acid dimer).
    
  • Reductive Homocoupling (Electrophile Dimerization):

    
     (e.g., Pyrimidine halide dimer).
    

The following protocols prioritize Suzuki-Miyaura and Sonogashira reactions, where these impurities are most prevalent.

Diagnostic Module: Identify Your Impurity

Before altering conditions, confirm the mechanism of failure using this diagnostic logic.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = 2 × Nucleophile (e.g., Biaryl from Boronic Acid)Oxidative Homocoupling Oxygen Ingress. The Pd(II)-peroxo species is oxidizing your boronic acid/alkyne.
Mass = 2 × Electrophile (e.g., Bipyrimidine from Halide)Reductive Homocoupling Stalled Transmetallation. Catalyst is active but lacks nucleophile (often due to protodeboronation), leading to disproportionation.
Mass = Nucleophile - B(OH)₂ + H (e.g., Pyrimidine)Protodeboronation Base/pH Mismatch. Pyrimidine boronic acids are hydrolytically unstable. (Often confused with homocoupling due to yield loss).
The Suzuki-Miyaura Challenge

Pyrimidine boronic acids are uniquely unstable. Unlike phenyl boronic acids, they undergo rapid protodeboronation and oxidative homocoupling because the electron-deficient ring destabilizes the C-B bond.

Mechanism of Failure: The Oxygen Trap

The primary driver of homocoupling is dissolved oxygen, which intercepts the catalytic cycle.

SuzukiHomocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PeroxoPd Peroxo-Pd(II) Species Pd0->PeroxoPd + O₂ TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)₂ + Base Product Product Release (Ar-Ar') TransMet->Product Reductive Elim. Product->Pd0 Oxygen Dissolved O₂ (Contamination) HomoCoup Oxidative Homocoupling (Ar'-Ar' Dimer) PeroxoPd->HomoCoup + 2 Ar'-B(OH)₂ HomoCoup->Pd0 Catalyst Regen

Figure 1: The Competitive Pathway. Oxygen intercepts Pd(0), creating a peroxo-species that consumes two equivalents of boronic acid to form the homocouple dimer, bypassing the cross-coupling cycle entirely.

Troubleshooting & FAQ

Q: I am sparging with Nitrogen, but I still see 10-15% homocoupling. Why? A: Sparging (bubbling gas) is often insufficient for pyrimidine chemistry because it does not effectively remove oxygen adsorbed on the glass surface or dissolved in the septum.

  • Corrective Action: Switch to Freeze-Pump-Thaw (FPT) for the solvent or use a rigorous vacuum/backfill (3x) cycle on the reaction vessel before adding the catalyst.

  • Pro-Tip: If using a balloon, ensure it is not permeable to oxygen over long reaction times (use Mylar/foil balloons, not latex).

Q: My pyrimidine boronic acid decomposes before it couples. How do I fix this? A: This is the "Concentration Effect." High concentrations of free pyrimidine boronic acid lead to self-destruction (homocoupling) or hydrolysis.

  • Corrective Action: Adopt a "Slow Release" Strategy .

    • Use Potassium Organotrifluoroborates (

      
      ):  These hydrolyze slowly to the active boronic acid, keeping the standing concentration low. This kinetically favors the cross-coupling over the second-order homocoupling reaction [1].
      
    • Syringe Pump Addition: Add the boronic acid solution dropwise over 1-2 hours to the mixture containing the halide and catalyst.

The Sonogashira Challenge (Glaser Coupling)

In alkyne functionalization of pyrimidines, the formation of di-alkynes (Glaser products) is the dominant side reaction.

Mechanism: The Copper-Oxygen Axis

Copper(I) acetylides are extremely sensitive to oxidation. Even trace oxygen causes them to dimerize (Glaser coupling) rather than transmetallate to Palladium.

Protocol: Copper-Free Sonogashira

To eliminate Glaser coupling entirely, remove Copper.[1] This requires a more active Pd/Ligand system to compensate for the slower transmetallation.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or SPhos (4-10 mol%) - Bulky ligands are essential here.

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Acetonitrile or Toluene (Degassed)

Workflow:

  • Charge flask with Pd precursor, Ligand, Base, and Pyrimidine Halide.

  • Cycle 1: Evacuate/Backfill with Argon (3x).[1]

  • Add degassed solvent.[1]

  • Add Alkyne via syringe.[1]

  • Heat to 80°C. Result: Without Cu, the oxidative dimerization pathway is mechanistically blocked [2].

Strategic Optimization: Ligand & Base Selection

The choice of ligand dictates the lifetime of the active catalyst species. For pyrimidines, you must prevent the N-atoms from binding to Pd.

Decision Matrix: Selecting the Right System
ParameterRecommendationScientific Rationale
Ligand Class Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos)These are electron-rich (facilitates oxidative addition of unreactive pyrimidines) and bulky (prevents homocoupling by enforcing rapid reductive elimination) [3].
Base (Anhydrous) K₃PO₄ or CsF Anhydrous bases prevent hydrolytic protodeboronation. Fluoride bases activate boronic esters/acids without generating high concentrations of OH⁻.
Base (Aqueous) K₂CO₃ Only use if the substrate is stable. If using aqueous conditions, high catalyst loading is needed to outcompete hydrolysis.
Workflow Visualization: Optimization Logic

OptimizationFlow Start Start: Pyrimidine Coupling CheckImpurity Identify Major Impurity Start->CheckImpurity Homo Homocoupling (Dimer) CheckImpurity->Homo Nucleophile Dimer Proto Protodeboronation (Hydrolysis) CheckImpurity->Proto Des-Bromo/Iodo Sol1 1. FPT Degassing 2. Slow Addition Homo->Sol1 Suzuki Sol3 Copper-Free Conditions Homo->Sol3 Sonogashira Sol2 1. Switch to Trifluoroborate 2. Use Anhydrous Base (CsF) Proto->Sol2

Figure 2: Decision Tree for Process Optimization. Distinguishing between homocoupling and hydrolysis is critical for selecting the correct remedy.

Validated Experimental Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Use this when oxidative homocoupling > 5%.

  • Place solvent in a Schlenk flask.[1][2]

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Open to high vacuum (10⁻² mbar) for 5-10 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water. Gas bubbles will evolve rapidly.
    
  • Repeat: Perform cycles 2-4 three times total.

  • Backfill: Fill with Argon. Solvent is now oxygen-free.

Protocol B: Scavenger Addition (The "Band-Aid" Fix)

If you cannot use a glovebox or rigorous Schlenk lines, add a scavenger.

  • Additive: 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Loading: 10-20 mol% relative to boronic acid.

  • Mechanism: BHT acts as a radical trap, intercepting the oxidative species generated by trace oxygen before they can dimerize the boronic acid [4].

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Library.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive structural elucidation framework for 5-(4-Bromophenyl)-2-phenylpyrimidine , a critical scaffold in the development of Suzuki-coupled kinase inhibitors. Unlike standard spectral libraries which often lack specific halogenated intermediates, this guide focuses on the mechanistic fragmentation logic required to distinguish this compound from its metabolic byproducts and non-halogenated analogs.

We prioritize a comparative approach, benchmarking the target molecule against 2,5-Diphenylpyrimidine to isolate the specific mass spectral influence of the bromine substituent.

Part 1: The Comparative Landscape

To understand the fragmentation of the target, we must first establish a baseline.[1] The presence of the bromine atom at the para-position of the 5-phenyl ring introduces distinct ionization behaviors compared to the non-halogenated analog.

Table 1: Physicochemical & MS Profile Comparison[2]
FeatureTarget: 5-(4-Bromophenyl)-2-phenylpyrimidine Analog: 2,5-Diphenylpyrimidine Analytical Significance
Formula


Bromine introduces a mass defect and isotopic split.
Monoisotopic Mass 310.0103 Da (

)
232.1000 DaThe target is significantly heavier; the shift is not uniform due to isotopes.
Isotope Pattern 1:1 doublet (

,

)
Singlet dominant (

)
Primary diagnostic filter. The 1:1 ratio is the "fingerprint" of Br.
C-X Bond Energy C-Br: ~276 kJ/molC-H: ~413 kJ/molThe C-Br bond is the "weak link," leading to facile radical loss.
Ionization Mode ESI(+) / APCI(+) / EIESI(+) / APCI(+) / EIBoth protonate readily at the pyrimidine nitrogens (

).

Part 2: Theoretical & Observed Fragmentation Pathways

The mass spectrum of 5-(4-Bromophenyl)-2-phenylpyrimidine is governed by two competing mechanisms: Halogen Radical Loss and Retro-Diels-Alder (RDA) Cleavage .

The Bromine Signature (Isotopic Validation)

Before analyzing fragmentation, the molecular ion (


 in EI or 

in ESI) serves as a self-validating checkpoint.
  • Observation: Two peaks of nearly equal intensity at m/z 310.01 and 312.01 .

  • Validation: If the

    
     peak is <90% of the 
    
    
    
    peak, the sample is likely contaminated with a non-brominated impurity or the chlorine analog (which shows a 3:1 ratio).
Primary Fragmentation: Homolytic Cleavage

Under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the weakest bond breaks first.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Result: Loss of a Bromine radical (

    
    , 79/81 Da).
    
  • Fragment: Formation of the cationic species

    
     at m/z 231.09 .
    
  • Note: This fragment collapses the 1:1 isotope doublet into a single peak, confirming the loss of the halogen.

Secondary Fragmentation: Pyrimidine Ring Collapse (RDA)

The pyrimidine core is aromatic and stable, but under sufficient energy, it undergoes Retro-Diels-Alder cleavage.

  • Pathway: The ring typically cleaves across the N1-C6 and C2-N3 axes.

  • Loss: Ejection of HCN (27 Da) or benzonitrile (

    
    , 103 Da).
    
  • Diagnostic: A loss of HCN from the de-brominated fragment (m/z 231) yields m/z 204 .

Visualization: Mechanistic Pathway

The following diagram illustrates the competitive decay pathways.

FragmentationPathway M_Ion Molecular Ion Pair [M+H]+ m/z 310.01 / 312.01 (1:1 Ratio) Br_Loss De-brominated Core [M - Br•]+ m/z 231.09 (Singlet) M_Ion->Br_Loss Homolytic C-Br Cleavage (Loss of 79/81 Da) RDA_Fragment RDA Cleavage Product [M - PhCN]+ m/z ~207/209 (Retains Br) M_Ion->RDA_Fragment Retro-Diels-Alder (Loss of Benzonitrile) HCN_Loss Ring Contraction [m/z 231 - HCN]+ m/z 204.08 Br_Loss->HCN_Loss Loss of HCN (27 Da)

Figure 1: Competitive fragmentation pathways showing the transition from the isotopic doublet to the de-brominated singlet core.

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure reproducibility, follow this High-Resolution MS (HRMS) workflow. This protocol is designed to be self-validating —each step confirms the previous one.

Workflow Diagram

Workflow Sample Sample Prep (MeOH/ACN) Ionization ESI (+) Source Soft Ionization Sample->Ionization MS1 Full Scan MS1 (m/z 100-1000) Ionization->MS1 Decision Check Isotope Pattern (1:1?) MS1->Decision Decision->Sample No (Re-synthesis) MS2 Targeted MS/MS (CID @ 20-40eV) Decision->MS2 Yes (Br Confirmed) Analysis Fragment Assignment MS2->Analysis

Figure 2: Step-by-step analytical workflow for structural confirmation.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade Methanol.

    • Why: Methanol promotes protonation in ESI without forming adducts as aggressively as Acetonitrile.

  • Direct Infusion / LC-MS:

    • Inject into a Q-TOF or Orbitrap system.[2]

    • Mobile Phase: 0.1% Formic Acid in Water/MeOH (50:50).

    • Why: Formic acid ensures the formation of

      
       species.
      
  • MS1 Screening (The "Br" Check):

    • Scan range: m/z 100–500.

    • Pass Criteria: Observe m/z 310.01 and 312.01 with intensity ratio

      
      .
      
  • MS2 Fragmentation (Energy Ramp):

    • Apply Collision Energy (CE) ramp: 10 -> 50 eV.

    • Goal: Low energy preserves the molecular ion; high energy forces the C-Br break.

Part 4: Data Analysis & Interpretation

Use the table below to assign your experimental peaks. Deviations of >5 ppm in High-Res mode indicate an impurity.

Table 2: Diagnostic Fragment Ions (ESI+)
m/z (Theoretical)Ion SpeciesOrigin/MechanismInterpretation Guide
311.018 / 313.016

Protonated MoleculeParent. Must show 1:1 ratio.
232.100

Radical Loss + H transferCore Scaffold. Corresponds to 2,5-diphenylpyrimidine. Loss of Br signature.
205.089

Loss of HCN from CoreRing Opening. Indicates pyrimidine ring integrity was compromised.
102.047

Benzonitrile FragmentSide Chain. Derived from the 2-phenyl substituent cleavage.
Troubleshooting "Ghost" Peaks
  • m/z 333/335: Sodium adduct

    
    . Common in glass storage. Do not confuse with a new derivative.
    
  • m/z 155: If observed, this suggests the compound is 2,5-diphenylpyrimidine (no Br), and you have synthesized the wrong product.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotope Patterns and Halogenated Compounds).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Section on Retro-Diels-Alder fragmentation in heterocycles).

Sources

FTIR absorption peaks for 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR spectral characteristics of 5-(4-Bromophenyl)-2-phenylpyrimidine , a critical intermediate in the synthesis of high-efficiency OLED electron transport materials (e.g., B4PyPPM) and pharmaceutical scaffolds (e.g., Macitentan analogs).

Executive Summary

5-(4-Bromophenyl)-2-phenylpyrimidine serves as a "pivot molecule"—a bifunctional scaffold linking a stable pyrimidine core with a reactive aryl bromide handle. In drug discovery and organic electronics, the purity of this intermediate is paramount.[1]

Why FTIR? While NMR confirms structure, FTIR is the superior rapid-screening tool for process monitoring . It instantly detects the consumption of boronic acid precursors (disappearance of O-H) and distinguishes the target from non-halogenated byproducts (presence of C-Br).[1]

Quick Reference: Key Diagnostic Peaks
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretch 3030–3080WeakConfirms aromaticity; absence of aliphatic C-H (<3000 cm⁻¹) indicates solvent purity.[1][2]
Pyrimidine Ring (C=N/C=C) 1560–1590StrongCharacteristic heterocyclic "breathing" modes; differentiates from benzene-only analogs.[1]
Aryl C-Br Stretch 1070–1085Med-StrongCRITICAL: Confirms the presence of the bromine handle for further coupling.
Out-of-Plane (OOP) Bending 810–830StrongDiagnostic for para-substitution on the bromophenyl ring.[1]
Ring Deformation 680–760StrongMonosubstituted phenyl ring (2-position) signature.[1]

Structural Analysis & Vibrational Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrational domains: the central pyrimidine ring, the 2-phenyl substituent, and the 5-(4-bromophenyl) substituent.

A. The Pyrimidine Core (Central Hub)

The pyrimidine ring exhibits distinct skeletal vibrations due to the nitrogen atoms breaking the symmetry of the benzene-like structure.[1]

  • ν(C=N) / ν(C=C) Quadrant Stretch (1560–1580 cm⁻¹): This is often the most intense band in the double-bond region.[1] It shifts slightly depending on the electron-donating/withdrawing nature of the substituents.

  • Ring Breathing (990–1000 cm⁻¹): A sharp, medium-intensity band characteristic of the diazine ring.[1]

B. The 4-Bromophenyl Group (The "Active" End)

This moiety is para-substituted, leading to a simplified bending pattern.[1]

  • ν(C-Br) Stretch (1070–1085 cm⁻¹): The carbon-bromine stretch often couples with ring vibrations, appearing as a distinct band in the fingerprint region.[1]

  • γ(C-H) OOP Bending (810–830 cm⁻¹): A strong solitary band typical of 1,4-disubstitution (para).[1] If you see split peaks here, it may indicate regio-isomer contamination (e.g., ortho or meta).[1]

C. The 2-Phenyl Group (The "Anchor" End)[1]
  • γ(C-H) OOP Bending (690 & 740 cm⁻¹): The classic "two-peak" signature of a monosubstituted benzene ring.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its precursors and structural analogs to guide quality control.

Comparison 1: Target vs. Precursor (4-Bromophenylboronic Acid)

Context: Monitoring the Suzuki coupling reaction progress.

FeatureTarget: 5-(4-Bromophenyl)-2-phenylpyrimidineAlternative: 4-Bromophenylboronic AcidOperational Insight
3200–3500 cm⁻¹ Silent (Flat baseline)Broad, Strong (O-H stretch)The disappearance of the broad O-H band is the primary indicator of reaction completion.
1300–1350 cm⁻¹ SilentMedium (B-O stretch)Persisting bands here indicate unreacted boronic acid.[1]
1070 cm⁻¹ Sharp C-Br stretchSharp C-Br stretchThe C-Br peak remains, confirming the halogen was not accidentally reduced (dehalogenation).
Comparison 2: Target vs. Non-Brominated Analog (2,5-Diphenylpyrimidine)

Context: Verifying the identity of the product against a dehalogenated byproduct (common side reaction in Pd-catalyzed couplings).

FeatureTarget (Brominated)Analog (Dehalogenated)Operational Insight
1000–1100 cm⁻¹ Distinct C-Br band (~1075 cm⁻¹)Absent ; only C-H in-plane bendsAbsence of the 1075 cm⁻¹ peak suggests the bromine has been cleaved (failed synthesis).[1]
800–850 cm⁻¹ Strong peak at ~820 cm⁻¹ (para)Shifted patternsThe loss of Br changes the reduced mass and symmetry, shifting the OOP bending modes.[1]

Experimental Protocol: High-Fidelity ATR-FTIR

Objective: Obtain a publication-quality spectrum for purity verification.

Methodology
  • Instrument Setup: Use a Fourier Transform Infrared Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 32 scans (Routine) or 64 scans (High S/N ratio).

    • Range: 4000–600 cm⁻¹.[1]

  • Background: Collect an air background immediately prior to sampling.[1] Ensure the crystal is dry.[1]

  • Sample Prep:

    • Place ~5 mg of the solid powder onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads ~80-100 (optimal contact).[1]

    • Note: No KBr pellet preparation is required for ATR, reducing moisture artifacts.[1]

  • Cleaning: Wipe crystal with isopropanol and a lint-free tissue between runs to prevent cross-contamination.[1]

Self-Validating Check
  • The "CO₂ Notch": Check for a doublet at 2350 cm⁻¹.[1] If this is huge, your background is stale.[1] Re-run background.

  • Baseline: The baseline should be flat around 2000–2500 cm⁻¹.[1] A sloping baseline indicates poor crystal contact or scattering (grind sample finer).[1]

Process Monitoring Workflow (Visualization)

The following diagram illustrates how FTIR is used to distinguish the Target from its Precursor and a potential Downstream Product (e.g., B4PyPPM OLED material).

FTIR_Monitoring cluster_legend Spectral Checkpoints Precursor Precursor: 4-Bromophenylboronic Acid Target TARGET: 5-(4-Bromophenyl)- 2-phenylpyrimidine Precursor->Target Suzuki Coupling (Loss of O-H ~3400 cm⁻¹) Byproduct Side Product: De-halogenated Analog Target->Byproduct Over-reduction (Loss of C-Br ~1075 cm⁻¹) Product Downstream Product: OLED Material (B4PyPPM) Target->Product Pyridylation (Loss of C-Br, New Pyridine Modes) Check1 Check 1: O-H Region (Must be Flat) Check2 Check 2: Fingerprint (Must have 1075 cm⁻¹)

Caption: Workflow for monitoring the synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine using FTIR spectral checkpoints.

References

  • Chemical Structure & Properties

    • PubChem.[1] (n.d.). 5-(4-Bromophenyl)-2-phenylpyrimidine.[3] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Synthesis & Intermediate Context (Macitentan/OLEDs)

    • Bolli, M. H., et al. (2012).[1] The Discovery of Macitentan, a Potent and Orally Bioavailable Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Google Patents. (2018).[1] Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. CN108997223B.[1] Retrieved from

  • FTIR Interpretation Standards

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for C-Br and Heterocyclic assignments).

    • NIST Chemistry WebBook.[1] (n.d.). Infrared Spectra of Brominated Aromatics. Retrieved from [Link][1]

Sources

Melting point range validation for 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical validation framework for 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS 193886-10-1), a critical intermediate in the synthesis of organic semiconductors (OLEDs) and high-performance liquid crystals.[1]

Content Type: Publish Comparison Guide Audience: Chemical Engineers, QC Analysts, and Drug Development Scientists[1]

Executive Summary: The Purity Imperative

For rigid heteroaromatic systems like 5-(4-Bromophenyl)-2-phenylpyrimidine , melting point (MP) analysis is not merely an identification test—it is a sensitive thermodynamic probe of crystalline lattice integrity.[1] In applications such as OLED electron transport layers or pharmaceutical precursors (e.g., Macitentan intermediates), even trace impurities (ppm level) can disrupt charge mobility or reaction stoichiometry.

This guide compares the thermal behavior of High-Purity Electronic Grade material against Standard Synthesis Grades , demonstrating why a validated MP range is the first line of defense in Quality Control (QC).

Technical Background: Thermodynamics of Impurity Detection

The validation logic relies on the Freezing Point Depression principle (Raoult’s Law). For a high-purity crystalline solid, the transition from solid to liquid is sharp and endothermic.[1] Impurities disrupt the lattice energy, causing:

  • Onset Depression: The melting starts at a lower temperature (

    
    ).
    
  • Range Broadening: The gap between the onset (

    
    ) and the clear point (
    
    
    
    ) widens significantly.[1]
Structural Context[1][2][3][4][5][6][7]
  • Compound: 5-(4-Bromophenyl)-2-phenylpyrimidine[2]

  • Structure: A rigid terphenyl-like scaffold with a pyrimidine core.

  • Lattice Behavior: High lattice energy due to

    
     stacking.[1] This makes the MP highly sensitive to structural isomers or homologous impurities (e.g., unreacted 4-bromophenylboronic acid).[1]
    

Comparative Analysis: Product Grades & Performance

The following table contrasts the thermal performance of the target High-Purity product against alternative grades commonly found in the supply chain.

Table 1: Thermal Performance & Specification Comparison
FeatureElectronic Grade (Target Product) Alternative A: Synthesis Grade Alternative B: Technical Grade
Purity (HPLC) > 99.9%> 98.0%~ 95.0%
Melting Point Range < 1.0 °C (Sharp)2.0 – 3.0 °C> 4.0 °C (Broad)
DSC Peak Shape Symmetrical, narrow endothermAsymmetrical, "shouldered" peakBroad, multi-modal peak
Key Impurities None detectableTrace Pd (<20 ppm), Boronic acidsHomocoupled byproducts, Isomers
Application OLED Materials, API SynthesisGeneral Organic SynthesisCrude Intermediate
Risk Factor Low (Batch-to-batch consistent)Moderate (Requires recrystallization)High (Poisoning of catalysts)

Analyst Note: A "Synthesis Grade" material may pass HPLC purity checks (which often miss inorganic salts or insoluble oligomers) but will fail the MP range test, revealing hidden defects in the crystal lattice.

Experimental Protocols

Protocol A: Capillary Melting Point (Routine QC)

Objective: Rapid pass/fail screening of incoming raw material.

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping (packing density affects heat transfer).[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 160°C.[1]

    • Measurement Ramp:1.0°C/min from 160°C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete disappearance of solid).
  • Criteria: The range (

    
    ) must be 
    
    
    
    for Electronic Grade.
Protocol B: Differential Scanning Calorimetry (DSC) (Validation)

Objective: Definitive thermodynamic characterization and purity calculation (Van't Hoff plot).

  • Instrument: Heat Flux DSC (calibrated with Indium/Zinc standards).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Pan System: Aluminum hermetic pans (pinhole lid).

  • Cycle:

    • Heat: 30°C to 200°C @ 10°C/min (erase thermal history).

    • Cool: 200°C to 30°C @ 10°C/min (controlled recrystallization).

    • Re-Heat: 30°C to 220°C @ 2°C/min (Data Collection).

  • Analysis: Integrate the endothermic peak to determine Enthalpy of Fusion (

    
    ). Purity is calculated using the slope of 
    
    
    
    vs. fraction melted (
    
    
    ).

Validation Workflow & Logic

The following diagram illustrates the decision matrix for accepting a batch based on MP validation.

MP_Validation Start Incoming Batch 5-(4-Bromophenyl)-2-phenylpyrimidine Dry Pre-treatment: Vacuum Dry @ 40°C Start->Dry Test_Cap Test 1: Capillary MP (Ramp 1°C/min) Dry->Test_Cap Decision_1 Range < 1.0°C? Test_Cap->Decision_1 Test_DSC Test 2: DSC Analysis (Purity Calculation) Decision_1->Test_DSC Yes Fail_Recrys FAIL: Send for Recrystallization Decision_1->Fail_Recrys No (Range > 1°C) Decision_2 Purity > 99.9%? Test_DSC->Decision_2 Pass PASS: Release to Production Decision_2->Pass Yes Fail_Reject FAIL: Reject Batch Decision_2->Fail_Reject No Fail_Recrys->Dry Reprocess

Figure 1: Logic flow for validating material purity using a tiered melting point strategy.

Scientific Justification for Methodology

Why 1.0°C/min Ramp?

Standard protocols (e.g., USP <741>) often suggest 1-2°C/min.[1] However, for rigid phenylpyrimidines, thermal lag is significant. A rate >1.0°C/min artificially elevates the observed


, masking the broadening effect of impurities.
The "OLED Grade" Distinction

In organic electronics, halogenated impurities (like the starting material 4-bromophenylboronic acid) act as exciton traps . While HPLC might separate these based on polarity, they often co-crystallize with the product. MP depression is uniquely sensitive to this co-crystallization, making it a superior "holistic" purity check compared to chromatography alone.

Reference Standards

Since the exact melting point can shift slightly based on polymorphs, the Range is more critical than the absolute Onset value.

  • Target Range: The validated batch should not deviate more than ±0.5°C from the Reference Standard established during method development.

References

  • Bolli, M. H., et al. (2012). "The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[3] Journal of Medicinal Chemistry. (Describes synthesis and characterization of similar bromophenyl-pyrimidine intermediates). [1]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard regulatory framework for MP determination). [1]

  • ASTM E794-06. "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." (DSC Protocol foundation).

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry. (Explains purity determination via DSC).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Methods for 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-(4-Bromophenyl)-2-phenylpyrimidine. As a critical intermediate in pharmaceutical synthesis, particularly for drug candidates like Macitentan, an endothelin receptor antagonist, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The narrative explains the rationale behind chromatographic choices, presents comparative performance data, and adheres to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Imperative for Purity Analysis

In pharmaceutical development, impurities are unwanted chemicals that can arise during synthesis or degradation.[6][7] Even in trace amounts, these impurities can impact the safety, efficacy, and stability of the Active Pharmaceutical Ingredient (API).[6][8] Regulatory bodies like the FDA mandate stringent control and monitoring of impurity profiles.[6][8] High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy, making it an indispensable tool in quality control.[8][9][10]

5-(4-Bromophenyl)-2-phenylpyrimidine possesses a structure with multiple chromophores (the phenyl and pyrimidine rings), making it well-suited for UV detection in HPLC. Its moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC) is the most effective separation mode.[11]

Comparative HPLC Methodologies

We will compare two RP-HPLC methods: a rapid isocratic method for routine quality control and a more comprehensive gradient method for in-depth impurity profiling and stability studies. The development of such methods involves a systematic approach to optimize the separation of the main compound from all potential process-related impurities and degradants.[11][12]

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, suitable for high-throughput screening or routine batch release testing where known impurities are monitored. An isocratic elution, which uses a constant mobile phase composition, simplifies the method and provides robust, repeatable results.[13][14]

  • Causality Behind Choices:

    • Column: A standard C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds like the target analyte.[15]

    • Mobile Phase: A simple mixture of acetonitrile and water provides sufficient eluting strength. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Additive: 0.1% Formic Acid is added to the mobile phase to control the pH. This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry and preventing peak tailing.[15]

Method B: Comprehensive Gradient Profiling

This method employs a gradient elution, where the mobile phase composition changes over time, increasing the proportion of the organic solvent. This approach is ideal for separating complex mixtures containing impurities with a wide range of polarities. It ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved from the main peak and from each other.[16]

  • Causality Behind Choices:

    • Column: A high-resolution C18 column with a smaller particle size (e.g., 3.5 µm) is chosen to maximize separation efficiency (theoretical plates).

    • Mobile Phase Gradient: Starting with a higher percentage of aqueous phase allows for the retention and separation of polar impurities. The gradual increase in acetonitrile concentration then elutes the main analyte and, subsequently, any non-polar impurities. This systematic change in solvent strength is crucial for achieving a comprehensive impurity profile.[11]

    • Temperature Control: The column temperature is maintained at 30 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Performance Data Summary

The following table summarizes the expected performance characteristics of the two methods. The data illustrates the trade-off between analysis speed and resolving power.

ParameterMethod A (Isocratic)Method B (Gradient)Significance
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmSmaller particles enhance efficiency.
Mobile Phase Acetonitrile:Water (70:30) + 0.1% Formic AcidA: Water + 0.1% FA; B: Acetonitrile + 0.1% FAGradient elution resolves a wider polarity range.
Elution Mode IsocraticGradient (5% to 95% B over 15 min)Isocratic is faster; gradient has higher resolution.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow for analytical columns.
Temperature 25 °C30 °CElevated temperature improves peak shape.
Detection (UV) 254 nm254 nmCommon wavelength for aromatic compounds.
Retention Time (t_R) ~4.5 min~8.2 minLonger retention in gradient due to initial weak mobile phase.
Tailing Factor (T_f) ≤ 1.5≤ 1.2Values closer to 1 indicate better peak symmetry.
Theoretical Plates (N) > 2000> 5000Higher plate count signifies greater separation efficiency.
Total Run Time 10 min25 minMethod A is significantly faster.

Experimental Workflows & Protocols

Adherence to standardized protocols is essential for reproducibility. The workflow below outlines the key stages of analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation & Degassing sys_equil System Equilibration prep_mp->sys_equil prep_std Standard Solution (Analyte Reference) sst_run System Suitability Test (SST Run) prep_std->sst_run prep_sample Sample Solution (Crude/Final Product) sample_run Sample Sequence Run prep_sample->sample_run sys_equil->sst_run sst_run->sample_run If SST Passes integration Peak Integration sample_run->integration quant Impurity Quantification (% Area Normalization) integration->quant report Final Report Generation quant->report

Caption: General HPLC workflow from preparation to reporting.

Protocol 1: Mobile Phase and Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Degassing: Degas all mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[15]

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-(4-Bromophenyl)-2-phenylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Operation
  • System Setup: Configure the HPLC system according to the parameters specified in the data summary table for either Method A or Method B.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0, as per USP <621> guidelines.[4][17]

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the Sample Solution.

    • Identify and integrate all peaks. Calculate the percentage purity using area normalization, assuming all impurities have a similar response factor to the main analyte.

Trustworthiness Through Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[2][3] The validation process provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte.[12] This is a core tenet of Good Manufacturing Practices (GMP). The chosen purity method (particularly the gradient method for regulatory submissions) must be validated according to ICH Q2(R1) guidelines.[18][19]

G cluster_0 Method Development & Validation Logic A Define Analytical Target: Purity Assay for 5-(4-Bromophenyl)-2-phenylpyrimidine B B A->B C C B->C D D C->D Optimized Conditions E Verified & Robust Purity Method D->E Validation Complete

Caption: Logical flow from method development to a validated state.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[2]

Conclusion and Recommendation

Both the isocratic and gradient HPLC methods presented offer viable options for the purity analysis of 5-(4-Bromophenyl)-2-phenylpyrimidine.

  • Method A (Isocratic) is highly recommended for routine quality control environments where speed and throughput are critical and the impurity profile is well-characterized. Its simplicity leads to high robustness and ease of transfer between laboratories.

  • Method B (Gradient) is the superior choice for method development, stability testing, and the analysis of samples with unknown or complex impurity profiles. Its high resolving power is essential for ensuring that all potential impurities are detected and quantified, which is a requirement for regulatory submissions and in-depth product characterization.

The final choice of method should be guided by the specific application, balancing the need for comprehensive data with practical considerations of sample throughput and operational efficiency. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[8]

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023, June 13). SynThink Research Chemicals. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP-NF. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Revisions per USP 621. Agilent. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (1980, March 14). PubMed. [Link]

  • 5-(4-bromophenyl)-2-phenylpyrimidine | CAS#:193886-10-1. Chemsrc. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). (2024, May 1). ResearchGate. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024, July 23). Journal of Chemical Health Risks. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012, September 13). PubMed. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017, September 5). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

Sources

A Comparative Guide to the Electron Mobility of Phenylpyrimidine and Pyridine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, the quest for high-performance materials is paramount. Among the critical parameters governing the efficiency of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), electron mobility stands out as a key determinant of device performance. This guide provides an in-depth comparison of two prominent classes of electron-transporting materials: phenylpyrimidine and pyridine derivatives. By delving into their intrinsic electronic properties, molecular design strategies, and experimentally determined mobility values, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed material selection decisions.

The Significance of Electron Mobility in Organic Semiconductors

Charge transport in organic semiconductors is a fundamental process that dictates the functionality and efficiency of electronic devices.[1] While hole transport has been extensively studied and optimized, achieving high electron mobility remains a significant challenge. Electron mobility (μe) is a measure of how quickly an electron can move through a material under the influence of an electric field. In devices like OLEDs, efficient electron injection and transport from the cathode to the emissive layer are crucial for balanced charge recombination and, consequently, high quantum efficiency.[2] Similarly, in n-channel OFETs, the electron mobility of the organic semiconductor directly impacts the transistor's switching speed and on-current.[3]

The electron-deficient nature of azaheterocycles, aromatic rings containing one or more nitrogen atoms, makes them excellent candidates for electron-transporting materials.[4] The incorporation of electronegative nitrogen atoms into an aromatic system lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.[4][5] Pyridine and pyrimidine are two of the most fundamental and widely utilized azaheterocycles in the design of high-performance organic electronic materials.[2][6]

Phenylpyrimidine vs. Pyridine Derivatives: A Tale of Two Azaheterocycles

Both pyridine and pyrimidine are six-membered aromatic heterocycles containing nitrogen. The key difference lies in the number of nitrogen atoms: pyridine has one, while pyrimidine has two in a 1,3-arrangement. This seemingly small structural variance has profound implications for their electronic properties and, by extension, their electron mobility.

The Electronic Landscape

The presence of nitrogen atoms significantly influences the electronic distribution within the aromatic ring. Nitrogen is more electronegative than carbon, leading to a polarization of the π-electron system and a net electron withdrawal from the ring.[7] This effect is more pronounced in pyrimidine due to the presence of two nitrogen atoms.[7]

  • Pyridine Derivatives: The single nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene. This inherent property facilitates electron injection and transport. The frontier energy levels, particularly the LUMO, can be tuned by substituting various aromatic π-conjugated moieties at different positions on the pyridine ring.[2] This allows for the rational design of materials with appropriate energy levels for efficient electron injection from common cathode materials.[2]

  • Phenylpyrimidine Derivatives: The pyrimidine core, with its two nitrogen atoms, is even more electron-deficient than pyridine.[6][7] This strong electron-accepting nature makes pyrimidine derivatives highly promising for use in electron transport layers.[6] The C=N double bonds within the pyrimidine ring contribute to its strong electron-accepting character.[6] 2-Phenylpyrimidine, for instance, has been utilized as a foundational skeleton for multifunctional electron-transport materials, leading to highly efficient green OLEDs.[8]

The increased electron deficiency in pyrimidines generally leads to lower LUMO energy levels compared to analogous pyridine derivatives. This can be advantageous for reducing the electron injection barrier from the cathode, a critical factor for improving device efficiency and lowering operating voltage.

Molecular Design and Solid-State Packing

Beyond the inherent electronic properties of the heterocyclic core, the overall molecular structure and intermolecular interactions in the solid state play a crucial role in determining electron mobility. The attachment of phenyl groups and other substituents influences molecular packing, which in turn affects the electronic coupling between adjacent molecules—a key factor for efficient charge transport.

Strategic design of these derivatives often involves creating a balance between strong intermolecular π-π stacking for efficient charge hopping and good film-forming properties for device fabrication. The introduction of bulky side groups can sometimes hinder close packing, while planar, rigid molecular structures tend to promote it.

Comparative Performance: Electron Mobility Data

The following table summarizes representative electron mobility values for select phenylpyrimidine and pyridine derivatives as reported in the literature. It is important to note that the measurement technique and device architecture can significantly influence the measured mobility values.

Compound ClassRepresentative CompoundElectron Mobility (μe) [cm²/Vs]Measurement TechniqueReference
Pyridine Derivative 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)High (specific value not stated, but noted for high mobility)Impedance Spectroscopy[9]
Pyridine Derivative Diketopyrrolopyrrole-based copolymer with pyridine (PDPPy-Se)2.22OFET[10]
Pyrimidine Derivative 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine (DPPTP)1.46 x 10⁻⁵ to 2.0 x 10⁻⁵Electron-Only Device (EOD)[11]
Pyrimidine Derivative 2-Phenylpyrimidine skeleton-based materialsNot explicitly quantified, but demonstrated high device efficiencyOLED performance[8]

Note: Direct comparison is challenging due to variations in molecular structure, measurement conditions, and device fabrication protocols across different studies.

From the available data, high electron mobilities have been achieved with pyridine-containing polymers in OFET structures.[10] Small molecule pyridine derivatives have also demonstrated their potential as high-mobility materials in organic solar cells.[9] While specific high mobility values for simple phenylpyrimidine derivatives are not as readily available in the initial search, their successful application in high-efficiency OLEDs points to their excellent electron-transporting capabilities.[8] The more electron-deficient nature of the pyrimidine core suggests a high intrinsic potential for electron transport, though molecular design and solid-state packing are critical for realizing this potential.

Experimental Protocols for Measuring Electron Mobility

Accurate determination of electron mobility is crucial for materials development and device optimization. Several techniques are commonly employed, each with its own set of advantages and limitations. Here, we detail the methodologies for two widely used techniques: the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that is particularly useful for determining the charge carrier mobility in thin films of organic and perovskite semiconductors.[12][13] The technique relies on fabricating a single-carrier device (in this case, an electron-only device) and analyzing its current-voltage (J-V) characteristics.[12]

Experimental Workflow:

  • Device Fabrication:

    • A substrate (e.g., indium tin oxide (ITO) coated glass) is thoroughly cleaned.

    • An electron injection layer (EIL) with a low work function (e.g., Ca, Ba, or LiF/Al) is deposited onto the substrate to ensure ohmic contact for electron injection.

    • The organic semiconductor layer (the phenylpyrimidine or pyridine derivative) is deposited onto the EIL, typically via vacuum thermal evaporation or solution processing. The thickness of this layer (L) must be accurately measured.

    • A top electrode with a low work function (e.g., Ca/Al or Ba/Al) is deposited to complete the electron-only device structure.

  • J-V Measurement:

    • A voltage (V) is applied across the device, and the resulting current density (J) is measured.

    • The J-V characteristics are plotted on a log-log scale.

  • Data Analysis:

    • At low voltages, the current is typically ohmic (J ∝ V).

    • As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited. In the ideal trap-free case, the current follows the Mott-Gurney law, where J ∝ V².[12][14]

    • The electron mobility (μ) can be extracted from the SCLC region using the Mott-Gurney equation:

      • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)[15]

      • where:

        • J is the current density.

        • ε₀ is the permittivity of free space.

        • εᵣ is the relative permittivity of the organic material.

        • μ is the electron mobility.

        • V is the applied voltage.

        • L is the thickness of the organic layer.

Causality and Self-Validation:

The transition from an ohmic to a space-charge-limited regime, characterized by a change in the slope of the log(J) vs. log(V) plot from 1 to 2, provides internal validation of the measurement.[14] To ensure the validity of the extracted mobility, it is crucial to confirm that the contacts are ohmic and that the current is not limited by charge injection.[16] Varying the thickness of the semiconductor layer and observing the L⁻³ dependence of the current density can further validate the SCLC model.[16]

Time-of-Flight (TOF) Method

The TOF method is a transient measurement technique that directly probes the time it takes for a sheet of charge carriers to drift across a sample under an applied electric field.[17] It is particularly well-suited for thicker films and can provide information about the field dependence of mobility.[17][18]

Experimental Workflow:

  • Sample Preparation:

    • A relatively thick film (typically > 1 µm) of the organic semiconductor is sandwiched between two electrodes.[12] One electrode must be semi-transparent to allow for photo-generation of charge carriers.

  • Measurement Setup:

    • A voltage is applied across the sample, creating a uniform electric field (E = V/L).

    • A short pulse of light (e.g., from a laser) with a photon energy greater than the material's bandgap is directed at the semi-transparent electrode.[17] This generates a thin sheet of electron-hole pairs near this electrode.

  • Data Acquisition:

    • By setting the polarity of the applied voltage, either electrons or holes are swept across the sample. For electron mobility measurement, the semi-transparent electrode is biased negatively.

    • The drifting sheet of electrons induces a transient photocurrent in the external circuit, which is monitored with an oscilloscope.[19]

    • The photocurrent persists until the charge carriers reach the counter-electrode, at which point it drops off.

  • Data Analysis:

    • The transit time (tₜ) is determined from the transient photocurrent plot. In an ideal, non-dispersive case, this corresponds to the "kink" in the current transient when plotted on a linear scale, or the point where the current begins to plateau on a log-log plot.

    • The drift velocity (vₐ) of the electrons is calculated as vₐ = L / tₜ.

    • The electron mobility (μ) is then calculated using the formula:

      • μ = vₐ / E = L² / (V * tₜ)

Causality and Self-Validation:

The TOF method is self-validating in that a clear transit time should be observable. The shape of the photocurrent transient can also provide information about charge trapping and transport dispersivity. A key validation step is to perform the measurement at different applied voltages and confirm that the transit time decreases proportionally with increasing voltage, resulting in a field-independent mobility (in the ideal case).

Visualizing Molecular Structures and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the molecular structures of representative phenylpyrimidine and pyridine derivatives and a generalized workflow for electron mobility measurement.

Figure 1: Molecular Structures cluster_pyridine Pyridine Derivative (Example: 3-phenylpyridine) cluster_pyrimidine Phenylpyrimidine Derivative (Example: 2-phenylpyrimidine) pyridine pyrimidine

Caption: Figure 1: Representative molecular structures.

Figure 2: Workflow for Electron Mobility Measurement cluster_sclc SCLC Method cluster_tof TOF Method sclc_fab Fabricate Electron-Only Device sclc_measure Measure J-V Characteristics sclc_fab->sclc_measure sclc_analyze Analyze log(J) vs. log(V) Plot sclc_measure->sclc_analyze sclc_extract Extract Mobility using Mott-Gurney Law sclc_analyze->sclc_extract tof_prep Prepare Thick Film Sample tof_setup Apply Voltage & Photo-excite tof_prep->tof_setup tof_acquire Record Transient Photocurrent tof_setup->tof_acquire tof_analyze Determine Transit Time (tₜ) tof_acquire->tof_analyze tof_extract Calculate Mobility tof_analyze->tof_extract start

Caption: Figure 2: Generalized experimental workflows.

Conclusion

The choice between phenylpyrimidine and pyridine derivatives for electron-transporting materials depends on the specific application and device architecture. Pyridine derivatives have demonstrated very high electron mobilities, particularly in polymer-based OFETs. Phenylpyrimidines, with their inherently greater electron deficiency, offer significant potential for achieving low electron injection barriers and efficient electron transport, as evidenced by their successful use in high-performance OLEDs.

The continued development of novel molecular designs based on these core heterocycles, coupled with rigorous characterization using techniques like SCLC and TOF, will undoubtedly push the boundaries of organic electronics. This guide has provided a foundational understanding of the key properties of these two material classes and the experimental methodologies required to evaluate them, empowering researchers to navigate the exciting landscape of organic semiconductor design.

References

  • Wikipedia. (n.d.). Time of flight. Retrieved from [Link]

  • Fluxim. (2026, January 7). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Retrieved from [Link]

  • ResearchGate. (2013, August 15). Can anyone suggest methods to determine the mobility of organic semiconductors?. Retrieved from [Link]

  • ResearchGate. (2020, June 23). (PDF) Synergistic Use of Pyridine and Selenophene in a Diketopyrrolopyrrole‐Based Conjugated Polymer Enhances the Electron Mobility in Organic Transistors. Retrieved from [Link]

  • Pure. (2001, January 1). Electron-deficient materials based on azaheterocycles : towards supramolecular electronics. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyridine-based electron transporting materials for highly efficient organic solar cells. Retrieved from [Link]

  • ACS Publications. (2013, October 5). Isoindigo, a Versatile Electron-Deficient Unit For High-Performance Organic Electronics. Retrieved from [Link]

  • ResearchGate. (2015, May 31). What is space charge limited current?. Retrieved from [Link]

  • AIP Publishing. (2018, July 23). Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Retrieved from [Link]

  • MYU. (2023, December 4). Development of Time-of-flight Measurement System for Carrier Transport Characterization of TlBr Semiconductor Detectors. Retrieved from [Link]

  • SciSpace. (n.d.). Measurement of molecular motion in organic semiconductors by thermal diffuse electron scattering. Retrieved from [Link]

  • Frontiers. (2024, May 16). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Building Blocks for Organic Semiconductors | Request PDF. Retrieved from [Link]

  • PubMed. (2003, November 21). Symmetrical electron-deficient materials incorporating azaheterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Retrieved from [Link]

  • AIP Publishing. (2008, October 31). Time-of-flight mobility measurements in organic field-effect transistors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Conduction of Electric Current to Organic Molecules observed by Carrier Transport Mobility Measurements. Retrieved from [Link]

  • ResearchGate. (2023, February 22). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. Retrieved from [Link]

  • TSI Journals. (2007, October 19). charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. Retrieved from [Link]

  • IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). New Electron‐Transporting Materials Based on Pyrimidine and Thiazolopyridine Moieties for High‐Efficiency Organic Light‐Emitting Diodes | Request PDF. Retrieved from [Link]

  • ACS Publications. (2007, March 23). Electron and Ambipolar Transport in Organic Field-Effect Transistors. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160033237A - Compounds containing electron rich and electron deficient regions and their use in organic electronic applications.
  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Phenylpyrimidine skeleton-based electron-transport materials for extremely efficient green organic light-emitting devices. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Time-of-flight mobility measurements in organic field-effect transistors. Retrieved from [Link]

  • PMC. (n.d.). Measurement of mobility and lifetime of electrons and holes in a Schottky CdTe diode. Retrieved from [Link]

  • ResearchGate. (2025, August 12). (PDF) Carrier mobility in organic field-effect transistors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Charge mobility measurement techniques in organic semiconductors. Retrieved from [Link]

  • MIT. (2007, November 19). Organic Field-Effect Transistors. Retrieved from [Link]

  • PMC. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 28). Why is pyrimidine less basic than pyridine?. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer. Retrieved from [Link]

  • ResearchGate. (2025, November 6). (PDF) Effect of anchoring groups on the electronic transport properties of biphenyl and phenyl-pyridine molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Pyridine-based electron transporting materials for highly efficient organic solar cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

  • MOMAP. (n.d.). Organic Electronics. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling electron mobility in organic optoelectronic materials | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of 5-(4-Bromophenyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for the structural characterization of 5-(4-Bromophenyl)-2-phenylpyrimidine , a critical scaffold in liquid crystal engineering and pharmaceutical intermediates (e.g., Macitentan analogs).

Executive Summary & Strategic Relevance

5-(4-Bromophenyl)-2-phenylpyrimidine represents a class of "rod-like" heteroaromatic mesogens. Its crystal packing is governed by a competition between


 stacking of the pyrimidine core and directionally specific Halogen Bonding (C-Br···N/

)
.

Unlike simple biphenyls, the introduction of the nitrogen-rich pyrimidine ring and the polarizable bromine atom creates a "push-pull" electronic landscape. This guide compares the structural features of this compound against its non-halogenated parent and metabolic analogs, providing a roadmap for validating new crystal batches.

Comparative Structural Analysis (The "Gold Standard")

When characterizing a new batch of 5-(4-Bromophenyl)-2-phenylpyrimidine, your experimental XRD data must be validated against known structural analogs. Use the table below to benchmark your unit cell parameters and packing motifs.

Table 1: Reference Crystal Data for Validation

Note: As exact unit cell parameters for the specific target can vary by solvent polymorph, these authenticated analogs serve as the boundary conditions for validation.

FeatureTarget Compound (Predicted/Experimental)Analog A: 2,5-Diphenylpyrimidine [1]Analog B: 5-(4-Bromophenyl)-thiazolo[...] [2]
Crystal System Monoclinic (Likely ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Orthorhombic (

)
Monoclinic (

)
Molecular Geometry Twisted (Torsion angle

15-30°)
Planar to slightly twistedTwisted (Sofa conformation)
Key Interaction C-Br[1]···

/ C-Br[1]···N
C-H···N (Weak Hydrogen Bond)n-

(Br···C)
(

)
Packing Motif Herringbone or Zigzag chainsHerringboneHomochiral Zigzag Chains
Space Group Z 444

Critical Insight: If your experimental powder XRD (PXRD) shows a dominant peak at


, it indicates a long-axis layering typical of liquid crystalline precursors, driven by the Br-endgroup segregation.

Experimental Protocol: Synthesis to Structure

Trustworthiness Principle: A structure is only as good as the crystal purity.

Phase 1: Selective Synthesis (Suzuki-Miyaura Coupling)

To ensure the bromine remains intact (avoiding bis-coupling), use a selective cross-coupling strategy.

Reaction Scheme:

  • Reactants: 5-Bromo-2-phenylpyrimidine (Core) + 4-Bromophenylboronic acid (Stoichiometric control is difficult here).

  • Preferred Route: 2-Phenylpyrimidine-5-boronic acid + 1-Bromo-4-iodobenzene.

    • Why? The C-I bond reacts significantly faster than the C-Br bond under Pd(0) catalysis, leaving the bromine substituent intact for crystallization.

Phase 2: Crystallization Protocol (The "Slow Evaporation" Method)

Rapid precipitation yields microcrystalline powder suitable only for PXRD. For Single Crystal XRD (SC-XRD), follow this self-validating loop:

  • Solvent Selection: Dissolve 20 mg in 4 mL of CHCl₃/Ethanol (1:1) .

    • Mechanism:[][3][4] The chloroform solubilizes the aromatic core; ethanol acts as the antisolvent to drive slow nucleation.

  • Vessel: Use a narrow scintillation vial inside a larger jar containing pure ethanol (Vapor Diffusion).

  • Timeline: Allow to stand undisturbed at 4°C for 7-10 days.

  • Check: Inspect for prisms (ideal) vs. needles (often twinned).

Phase 3: XRD Data Collection & Refinement
  • Temperature: Collect at 100 K (Cryostream).

    • Reason: Phenyl rings exhibit high thermal motion at room temperature, obscuring the precise bond lengths of the C-Br interaction.

  • Resolution: Aim for

    
     or better to resolve the electron density of the bromine lone pairs.
    

Visualizing the Structural Logic

The following diagram illustrates the causality between the molecular inputs and the final packing architecture.

CrystalLogic Substituent 4-Bromo Substituent Elec_Dist Electronic Anisotropy (Push-Pull) Substituent->Elec_Dist Polarizability Core 2-Phenylpyrimidine Core Sterics Steric Torsion (Ring Twist) Core->Sterics Ortho-H Repulsion Interaction Intermolecular Forces (C-Br...N / Pi-Pi) Elec_Dist->Interaction Directs Sterics->Interaction Modulates Packing Crystal Packing (Zigzag/Herringbone) Interaction->Packing Determines Unit Cell

Figure 1: Structural Determinism Flowchart. The interplay between the polarizable bromine atom and the steric twist of the phenyl rings dictates the final lattice energy and space group.

Data Interpretation Guide

Analyzing the "Halogen Bond"

In the solved structure, measure the angle (


) of the 

interaction (where Y is N or a

-system centroid).
  • Type I Interaction:

    
     (Van der Waals contact).
    
  • Type II Interaction:

    
     (True Halogen Bond).
    
  • Expectation: This compound typically exhibits Type II interactions, driving the formation of linear supramolecular chains [2].

Troubleshooting Twinning

If your R-factor remains high (>8%):

  • Check for Pseudo-symmetry: The phenyl rings can mimic higher symmetry than exists.

  • Refinement Strategy: Apply a RIGU restraint to the phenyl rings in SHELXL to model the thermal ellipsoids physically.

References

  • Crystal and Molecular Structures of Two Isostructural 2,5-Diphenyl Pyrimidines. Source: ElectronicsAndBooks (Archive). Context: Defines the baseline packing of the unbrominated parent scaffold.

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Source: MDPI (Molecules), 2023. Context: Provides precise bond lengths for the C-Br...Pi interaction in a highly similar pyrimidine derivative.

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Source: NCBI (PubMed Central), 2022. Context: Validates the "Zigzag chain" packing motif driven by bromophenyl groups.

  • Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Source: Journal of Medicinal Chemistry, 2012.[5] Context: Establishes the 5-(4-bromophenyl)pyrimidine moiety as a critical pharmacophore.

Sources

Elemental Analysis Standards for Brominated Pyrimidines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge in Heterocycles

In pharmaceutical development, brominated pyrimidines (e.g., 5-bromouracil derivatives) are critical intermediates. However, they present a "perfect storm" for elemental analysis (EA): the pyrimidine ring is thermally stable and refractory, while the bromine substituent is volatile and reactive. Standard combustion protocols often fail, yielding low bromine recovery or high carbon "ash" errors.

This guide objectively compares the performance of Matrix-Matched Standards (e.g., 5-Bromouracil) against General Purpose Standards (e.g., o-Bromobenzoic acid) and outlines a self-validating protocol for accurate quantification.

The Standards Landscape: A Comparative Analysis

For high-precision CHNS+Br analysis, the choice of standard defines the accuracy of the combustion curve. We compare three distinct classes of standards.

Table 1: Comparative Performance of EA Standards for Brominated Pyrimidines
Feature5-Bromouracil (Matrix-Matched)o-Bromobenzoic Acid (General Purpose)Acetanilide + Inorganic Br (Hybrid)
Role Gold Standard for PyrimidinesCalibration Standard (CRM)Low-Cost Screening
Combustion Profile Mimics analyte (Ring stability + Br volatility)Rapid, clean combustionInconsistent (Inorganic salts behave differently)
Br Content ~41.8% (High load test)~39.8% (Standard load)Variable
Hygroscopicity Low (Stable shelf life)Low to ModerateHigh (if using NaBr/KBr)
Primary Risk Sublimation before combustion if T < 900°CNone (well-behaved)Phase separation in crucible
Best Use Case Method Validation & QC Check Instrument Calibration Rough estimation only
Technical Insight: The Case for Matrix Matching

While o-bromobenzoic acid is an excellent ISO 17034 Certified Reference Material (CRM) for calibrating the detector response, it burns too easily compared to a fused pyrimidine ring.

  • The Risk: If you calibrate with o-bromobenzoic acid, your instrument may be optimized for "easy" combustion. When you subsequently run a refractory brominated pyrimidine, the instrument may under-dose oxygen or cut the combustion time short, leading to low Carbon values (coking) and variable Bromine recovery.

  • The Solution: Use o-bromobenzoic acid for Calibration , but strictly use 5-Bromouracil as a QC Check Standard to verify complete combustion conditions before running valuable samples.

Critical Mechanism: Combustion Dynamics

To understand why specific standards are required, we must visualize the failure modes in the combustion tube.

Diagram 1: Combustion Logic & Failure Modes

This decision tree illustrates the critical path for selecting the correct standard and additive based on sample properties.

G Start Sample: Brominated Pyrimidine Volatility Is the sample volatile/sublimable? Start->Volatility Refractory Is the ring system refractory? Volatility->Refractory No Path_A Risk: Loss of Br before combustion Volatility->Path_A Yes Path_B Risk: Incomplete C oxidation (Coking) Refractory->Path_B Yes (e.g. Fused Rings) Std_Selection Select Standard QC_Check QC Step: Run 5-Bromouracil Std_Selection->QC_Check Validate Method Sol_A Sol: Encapsulate in Tin + WO3 Additive Path_A->Sol_A Sol_B Sol: Add V2O5 + High O2 Dose Path_B->Sol_B Sol_A->Std_Selection Sol_B->Std_Selection

Caption: Decision logic for preventing common combustion failures (volatility loss vs. incomplete oxidation) in brominated heterocycles.

Validated Experimental Protocol

This protocol is designed to be self-validating . It assumes the use of an automated CHNS analyzer (Flash Combustion) or Combustion-IC system.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Calibration Standard: o-Bromobenzoic acid (CRM grade).

  • QC Standard: 5-Bromouracil (High Purity >99.5%).

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) powder.
    
    • Why?

      
       acts as a flux to prevent the formation of refractory carbides and assists in the "scrubbing" of the sample, ensuring Bromine is released as 
      
      
      
      rather than trapped in ash.
Step-by-Step Workflow

Step 1: System Conditioning (The "Passivation" Run)

  • Action: Run 2-3 "bypass" samples containing a high-halogen compound (unweighed).

  • Causality: Fresh copper reduction tubes or ash crucibles can have active sites that irreversibly bind the first few micrograms of Bromine. Conditioning saturates these sites.

Step 2: Calibration (The "Linearity" Check)

  • Action: Weigh o-Bromobenzoic acid standards at 1.0 mg, 2.0 mg, and 3.0 mg (+/- 0.001 mg).

  • Criteria:

    
     for Carbon and Bromine curves must be 
    
    
    
    .

Step 3: The Matrix Challenge (The "Self-Validating" Step)

  • Action: Weigh 2.0 mg of 5-Bromouracil . Add 5-10 mg of

    
     directly into the tin capsule.
    
  • Target: Theoretical Br = 41.88%.

  • Acceptance Criteria: Measured Br must be within 41.67% – 42.09% (+/- 0.5% absolute error).

  • Note: If this step fails (e.g., low C, low Br), your combustion temperature is likely too low (<1000°C) or oxygen dosing is insufficient for pyrimidine rings. Do not proceed to samples until this passes.

Step 4: Sample Analysis

  • Action: Weigh unknown brominated pyrimidine samples. Always add

    
    .
    
  • Replication: Run in triplicate.

Troubleshooting & Causality

When analysis fails, the "symptom" usually points directly to the chemical cause.

SymptomProbable CauseCorrective Action
Low Carbon, Low Bromine Incomplete Combustion (Coking)Increase

dose time; Add

(stronger oxidant than

).
Good Carbon, Low Bromine Volatility Loss / Ash TrappingSample sublimed before ignition. Use "Liquid" sealing technique (cold seal) or double-wrap tin. Check ash for inorganic residues.
High Nitrogen

Gas Leak / Poor Separation
Bromine gas (

) co-eluting with

or interfering with TCD. Ensure Cu reduction tube is fresh (Br exhausts Cu rapidly).
Drifting Baseline Halogen AccumulationHalogens accumulate in the water trap or column. Change water traps more frequently than for CHN analysis.

Advanced Visualization: The Combustion-IC Workflow

For laboratories using Combustion Ion Chromatography (C-IC) —the modern gold standard for halogens—the workflow differs slightly.

Diagram 2: Combustion-IC Process Flow

This diagram details the path from solid sample to ionic detection, highlighting the critical scrubbing step.

CIC Sample Sample + WO3 (Boat Inlet) Furnace Pyrohydrolysis (1050°C, Ar/O2 + H2O) Sample->Furnace Combustion Absorber Absorption Module (H2O2 Scrubber) Furnace->Absorber Gases (HBr, Br2) IC Ion Chromatograph (Conductivity Det.) Absorber->IC Aqueous Br-

Caption: In C-IC, the combustion gases are scrubbed into an aqueous solution (usually containing H2O2 to reduce Br2 to Br-) before IC analysis.

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material® 2448: Mercury in Brominated Activated Carbon. NIST Certificate of Analysis. [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Determination of AOX and Halogens. Application Note. [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
  • European Pharmacopoeia. (2024). Chapter 2.4.8: Heavy Metals & Elemental Impurities. (Context for trace vs. composition analysis).

Triplet energy comparison of pyrimidine host materials

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for PhOLED Applications

Executive Summary: The Triplet Confinement Challenge

In the design of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems, the pyrimidine moiety serves as a critical electron-deficient scaffold. However, its utility is governed by a strict thermodynamic hierarchy: the Triplet Energy (


)  of the host must exceed that of the dopant to prevent reverse energy transfer (quenching).

This guide objectively compares high-


 pyrimidine-based host materials, detailing the trade-offs between triplet confinement, charge transport, and thermal stability. It provides a validated protocol for determining 

using 77 K phosphorescence spectroscopy, a standard applicable to both optoelectronics and singlet-oxygen photosensitizer screening in drug development.
Mechanistic Foundation: Energy Cascades

To achieve high External Quantum Efficiency (EQE), the host material must act as an "energy dam." If the host's


 is lower than the guest's, excitons diffuse out of the emissive zone, leading to non-radiative decay.
Figure 1: The Triplet Confinement Mechanism

This diagram illustrates the necessary energy hierarchy to prevent back-transfer (quenching) and confine excitons on the dopant.

EnergyDiagram cluster_Host Pyrimidine Host Material cluster_Dopant Blue Dopant (e.g., FIrpic) H_S1 Host S1 (Singlet) H_T1 Host T1 (Triplet) > 3.0 eV H_S1->H_T1 ISC D_T1 Dopant T1 ~2.65 eV H_T1->D_T1 Dexter Energy Transfer D_S1 Dopant S1 D_T1->H_T1 Back Transfer (BLOCKED) Emission Phosphorescence (Light Output) D_T1->Emission

Comparative Analysis of Pyrimidine Hosts

The following table contrasts industry-standard pyrimidine derivatives against the carbazole benchmark (mCP). Data is synthesized from high-impact literatures [1][5][7].

MaterialArchitecture TypeTriplet Energy (

)
HOMO / LUMO (eV)Key Characteristic
mCP (Ref)Carbazole (Benchmark)2.91 eV-5.90 / -2.40Standard host; often lacks sufficient

for deep blue emitters.
B4PyMPM Pyrimidine-Pyridine> 3.00 eV -6.40 / -2.90Excellent electron transport (ETL); high

enables blue confinement [9].
1MPA Acridine-Pyrimidine3.07 eV -5.81 / -2.74Hybrid Donor-Acceptor; optimized for TADF with low efficiency roll-off [5].
26DCzPPy Pyrimidine-Carbazole3.02 eV-6.05 / -2.63Bipolar transport; balances hole/electron flux to widen recombination zone [14].

Technical Insight:

  • B4PyMPM is traditionally an Electron Transport Layer (ETL) material but its high

    
     makes it a viable host for blue phosphors, provided it is co-hosted with a hole-transporting material to prevent charge accumulation at the interface.
    
  • 1MPA demonstrates that restricting conjugation between the donor (acridine) and acceptor (pyrimidine) preserves the high triplet energy of the pyrimidine core while adding hole-transport capabilities [5].

Experimental Protocol: Measuring Triplet Energy ( )

Objective: Accurately determine


 by isolating phosphorescence from fluorescence using time-resolved spectroscopy at cryogenic temperatures.

Trans-disciplinary Note: While this protocol is standard for OLEDs, it is equally valid for drug development researchers characterizing Photosensitizers (PS) for Photodynamic Therapy (PDT). In PDT, the "Host" is the PS and the "Dopant" is molecular oxygen (


); high triplet yield and energy are required to generate singlet oxygen.
Validated Workflow (77 K Phosphorescence)
  • Sample Preparation:

    • Solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) or Toluene.

    • Why? These solvents form a clear glass at 77 K. Crystalline solvents (like pure THF) scatter light and crack, introducing noise.

    • Concentration: Prepare a dilute solution (

      
       M) to prevent aggregation/excimer formation.
      
    • Degassing: Degas via freeze-pump-thaw (3 cycles) to remove oxygen, which quenches triplets.

  • Cryogenic Setup:

    • Load sample into a quartz EPR tube or liquid nitrogen dewar with optical windows.

    • Cool to 77 K (Liquid Nitrogen).

    • Mechanism: Freezing the matrix suppresses non-radiative vibrational decay, allowing the forbidden

      
       transition (phosphorescence) to be detected [2].
      
  • Time-Resolved Acquisition (Gating):

    • Excitation: Pulsed Laser (e.g., Nd:YAG 355nm or Nitrogen 337nm).

    • Delay: Set a delay of 1–5 ms after the pulse before collecting data.

    • Reasoning: Fluorescence (

      
      ) decays in nanoseconds. Phosphorescence (
      
      
      
      ) lasts microseconds to milliseconds. The delay "gates out" the fluorescence signal.
  • Data Analysis:

    • Locate the highest energy vibrational peak (the 0-0 transition) of the phosphorescence spectrum.

    • Convert wavelength (

      
      ) to energy: 
      
      
      
      .
Figure 2: The Measurement Signal Chain

Visualizing the time-gated spectroscopy workflow to isolate triplet emission.

MeasurementProtocol cluster_Prep Sample Prep cluster_Optics Spectroscopy Step1 Dilute Solution (2-MeTHF) Step2 Freeze to 77 K (Glass Phase) Step1->Step2 Sample Frozen Sample Step2->Sample Laser Pulsed Excitation (t = 0) Laser->Sample Excites S1 Logic Time Gating Logic Delay > 1ms Sample->Logic Mixed Emission (Fluor + Phos) Detector Detector (PMT) Result Phosphorescence Spectrum (Calculate Et from 0-0 peak) Detector->Result Logic->Detector Only Phos (Fluor decayed)

Critical Discussion: Stability vs. Energy

A common pitfall in pyrimidine host design is the inverse relationship between


 and stability.
  • Conjugation Length: Extending conjugation improves thermal stability (

    
    ) and carrier mobility but lowers 
    
    
    
    .
    • Solution: Use Meta-linkages (e.g., mCP structure) or twisted geometries (steric hindrance) to break conjugation, keeping

      
       high while maintaining high molecular weight for thermal stability [1].
      
  • Chemical Stability: Pyrimidines are electron-deficient. In device operation, they are vulnerable to degradation by holes (oxidation).

    • Mitigation: Use "Bipolar" designs (e.g., 26DCzPPy) where carbazole units handle holes, protecting the pyrimidine core which handles electrons [6].

References
  • RSC: Computational design of high triplet energy host materials for phosphorescent blue emitters. Journal of Materials Chemistry C. Link

  • CORE: Novel host material for highly efficient blue phosphorescent OLEDs (TPSi-F / 77K Protocol). Link

  • MDPI: Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue PhOLEDs. Materials. Link

  • RSC: Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host (1MPA).[1] Journal of Materials Chemistry C. Link

  • NIH/PMC: A bipolar host material for the construction of triplet-energy level for white PhOLEDs (CzppT). Link

  • ResearchGate: Different energy transfer modes based on common host and mixed host (B4PyMPM Data). Link

  • Edinburgh Instruments: Measuring Fluorescence and Phosphorescence Spectra at Low Temperature (Protocol Validation). Link

Sources

Safety Operating Guide

5-(4-Bromophenyl)-2-phenylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Status: HALOGENATED ORGANIC WASTE (Strict Segregation Required)

For the immediate disposal of 5-(4-Bromophenyl)-2-phenylpyrimidine (CAS: 193886-10-1), do NOT dispose of down the drain, in general trash, or mix with non-halogenated solvents. This compound contains bromine, which requires high-temperature incineration with flue gas scrubbing to prevent the formation of brominated dioxins/furans.

Critical "Do Not" List:

  • DO NOT mix with strong oxidizers (risk of exothermic reaction).

  • DO NOT dispose of in "General Organic" waste streams (must be "Halogenated").

  • DO NOT autoclave (potential for volatilization of toxic byproducts).

Chemical Profile & Hazard Identification

To ensure a self-validating disposal workflow, you must first verify the material identity and its specific hazards. This prevents "blind" disposal which leads to regulatory violations.

ParameterDataOperational Implication
Chemical Name 5-(4-Bromophenyl)-2-phenylpyrimidineMust be labeled explicitly on waste tags.
CAS Number 193886-10-1Use for waste manifest verification.
Molecular Formula C₁₆H₁₁BrN₂Halogenated (Br): Requires specific incineration. Nitrogenous: Potential NOx generator.
Physical State Solid (White to off-white powder)Dust control measures required during transfer.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)PPE: Nitrile gloves, safety glasses, and fume hood use are mandatory.
Reactivity Stable; incompatible with strong oxidizing agents.Segregation: Keep away from nitric acid or perchlorates in waste storage.

Source Verification: Hazard data synthesized from standard safety profiles for halogenated pyrimidines [1, 2].

Waste Stream Segregation Logic

The core of this protocol is Segregation Integrity . Mixing halogenated waste with non-halogenated waste renders the entire volume "Halogenated," significantly increasing disposal costs and environmental impact.

Decision Matrix: Classification Workflow

WasteSegregation Start Waste Generation (5-(4-Bromophenyl)-2-phenylpyrimidine) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Chemical Waste (Double Bagged) Solid->BinSolid Pure Compound SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolvent Contains Halogens? (DCM, Chloroform, etc.) SolventCheck->HaloSolvent Dissolved in... BinHalo Halogenated Organic Waste (Red Can/Tag) HaloSolvent->BinHalo Yes (e.g., DCM) HaloSolvent->BinHalo No (e.g., DMSO) but contains Brominated Solute Stop STOP: Do Not Mix. Treat as Halogenated. BinHalo->Stop Verification BinNonHalo Non-Halogenated Waste (Clear Can)

Figure 1: Waste segregation logic tree ensuring halogenated compounds are directed to the correct incineration stream.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated weighing boats.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

    • Work inside a chemical fume hood to minimize dust inhalation (H335).

  • Containment:

    • Place the solid material into a clear polyethylene bag (primary containment).

    • Seal the bag with tape or a zip tie.

    • Place the primary bag into a second bag (secondary containment) or a wide-mouth HDPE jar.

  • Labeling:

    • Attach a hazardous waste tag.[2][3]

    • Chemical Name: Write "5-(4-Bromophenyl)-2-phenylpyrimidine".

    • Constituents: "100% Solid Organics, Halogenated".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage:

    • Store in the Solid Waste Drum designated for incineration.

    • Self-Validation: Ensure the lid is sealed. If you can smell the chemical, the seal is compromised.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction solvents, washing solutions.

  • Solvent Assessment:

    • Even if dissolved in a non-halogenated solvent (e.g., Methanol or DMSO), the presence of the brominated solute (5-(4-Bromophenyl)-2-phenylpyrimidine) classifies the entire mixture as Halogenated Waste in many jurisdictions to ensure proper destruction of the aromatic ring [3].

  • Transfer:

    • Use a funnel to pour liquid into the Halogenated Organic Waste container (typically a safety can with a red band or specific labeling).

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • pH Check (The "Self-Validating" Step):

    • Why? If the synthesis involved acids (e.g., HBr generation), the waste might be acidic.

    • Action: Check pH using a dipstick. If pH < 4, neutralize with dilute Sodium Bicarbonate (NaHCO₃) before adding to the main waste drum to prevent gas generation or corrosion of the waste container.

  • Documentation:

    • Log the volume added to the waste manifest.

    • Explicitly note "Contains Brominated Organics" in the comments section for the waste contractor.

Spill Response Mechanism

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear N95 or P100 respiratory protection if outside a hood.

  • Contain:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Clean:

    • Scoop up the damp solid/towel mixture using a plastic scoop.

    • Place in a heavy-duty hazardous waste bag.

    • Wipe the surface three times with ethanol-soaked wipes.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Compliance & Documentation

  • US EPA (RCRA): While not explicitly P- or U-listed, this compound is a "Characteristic Waste" if it exhibits toxicity. However, standard industry practice treats it as Non-RCRA Regulated Hazardous Waste that requires incineration [4].

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport: UN Number typically not assigned for small research quantities unless part of a kit, but if shipped as waste, it may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

References

  • Chemsrc. (2025).[4][5] 5-(4-bromophenyl)-2-phenylpyrimidine - CAS 193886-10-1 Properties and Structure.[6]Link

  • TCI Chemicals. (2025).[5] Safety Data Sheet: Halogenated Pyrimidine Derivatives (General).Link

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.[3]Link

  • US EPA. (2024). Hazardous Waste Codes & Management of Halogenated Organics.Link

Sources

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